molecular formula C9H5ClOS B1272748 1-Benzothiophene-3-carbonyl chloride CAS No. 39827-12-8

1-Benzothiophene-3-carbonyl chloride

Cat. No.: B1272748
CAS No.: 39827-12-8
M. Wt: 196.65 g/mol
InChI Key: GSMXWLPUJAYDHX-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbonyl chloride is a useful research compound. Its molecular formula is C9H5ClOS and its molecular weight is 196.65 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[b]thiophene-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379998
Record name 1-benzothiophene-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39827-12-8
Record name 1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-3-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Benzothiophene-3-carbonyl chloride. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science. This document includes detailed experimental protocols and summarizes key quantitative data for easy reference.

Core Chemical Properties

This compound is a reactive acyl chloride derivative of the benzothiophene heterocyclic system. It serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and materials science.

Physical and Chemical Properties

Key physical and chemical properties of this compound are summarized in the table below. The compound is a pale yellow solid at room temperature and is known to be sensitive to moisture and corrosive, necessitating careful handling in a controlled environment.[1]

PropertyValueSource
Molecular Formula C₉H₅ClOS[1]
Molecular Weight 196.65 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Sparingly soluble in water (0.091 g/L at 25°C) for the related sulfonyl chloride[2]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid and is a versatile reagent for various chemical transformations.

Synthesis

The primary method for the synthesis of this compound is the reaction of 1-benzothiophene-3-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

A general one-pot procedure for the synthesis of amides from carboxylic acids using thionyl chloride can be adapted for the formation of the acyl chloride.[3]

  • To a solution of 1-benzothiophene-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add triethylamine (3 equivalents).

  • Slowly add thionyl chloride (1 equivalent) to the mixture at room temperature.

  • Stir the reaction mixture for 5-20 minutes.

  • The resulting solution contains the this compound and can be used directly in subsequent reactions or purified by removing the solvent under reduced pressure.

Note: This is a generalized protocol and may require optimization for specific scales and desired purity.

G Synthesis of this compound 1-Benzothiophene-3-carboxylic Acid 1-Benzothiophene-3-carboxylic Acid Reaction Reaction 1-Benzothiophene-3-carboxylic Acid->Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts SO2, HCl

Figure 1: Synthesis of this compound.

Reactivity

As a typical acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1]

  • Hydrolysis: It reacts with water to hydrolyze back to 1-benzothiophene-3-carboxylic acid.[1]

  • Aminolysis: Reaction with primary or secondary amines yields the corresponding amides.

  • Alcoholysis/Phenolysis: Reaction with alcohols or phenols produces esters.

The following is a representative procedure for the acylation of an amine.

  • Dissolve aniline (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or pyridine) in a reaction flask equipped with a stirrer.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the aniline solution at room temperature.

  • If not using pyridine as the solvent, a base such as triethylamine or pyridine (1.1 equivalents) is typically added to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude N-phenyl-1-benzothiophene-3-carboxamide, which can be further purified by recrystallization or column chromatography.

G Reaction of this compound with Aniline This compound This compound Reaction Reaction This compound->Reaction Aniline Aniline Aniline->Reaction N-phenyl-1-benzothiophene-3-carboxamide N-phenyl-1-benzothiophene-3-carboxamide Reaction->N-phenyl-1-benzothiophene-3-carboxamide Byproduct Byproduct Reaction->Byproduct HCl

Figure 2: Acylation of Aniline.

Applications in Research and Drug Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound is a crucial building block for accessing these derivatives.

Pharmacological Significance of Derivatives

Derivatives of 1-benzothiophene-3-carboxylic acid, which can be synthesized from the corresponding carbonyl chloride, have been investigated for various therapeutic applications. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway.[4][5][6][7][8]

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.

G Simplified RhoA/ROCK Signaling Pathway and Inhibition Growth Factors Growth Factors RhoA-GDP (inactive) RhoA-GDP (inactive) Growth Factors->RhoA-GDP (inactive) GEFs RhoA-GTP (active) RhoA-GTP (active) RhoA-GDP (inactive)->RhoA-GTP (active) GEFs ROCK ROCK RhoA-GTP (active)->ROCK MLC MLC ROCK->MLC p-MLC p-MLC MLC->p-MLC Actin-Myosin Contraction Actin-Myosin Contraction p-MLC->Actin-Myosin Contraction Cell Migration & Invasion Cell Migration & Invasion Actin-Myosin Contraction->Cell Migration & Invasion Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->RhoA-GTP (active) Inhibits

Figure 3: Inhibition of the RhoA/ROCK pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

References

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride (CAS Number: 39827-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzothiophene-3-carbonyl chloride, a key intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Data

This compound is a reactive acyl chloride featuring a benzothiophene core. This sulfur-containing heterocyclic moiety is a prominent scaffold in a variety of biologically active compounds.

PropertyValue
CAS Number 39827-12-8
Molecular Formula C₉H₅ClOS
Molecular Weight 196.65 g/mol [1][2]
Appearance Pale yellow solid[1]
Boiling Point 309.5°C at 760 mmHg[3]
Density 1.41 g/cm³[3]
Flash Point 141°C[3]
Refractive Index 1.68[3]
SMILES ClC(=O)C1=CSC2=C1C=CC=C2[2]
InChI Key GSMXWLPUJAYDHX-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary route to this compound involves the chlorination of its corresponding carboxylic acid.

Experimental Protocol: Synthesis of 1-Benzothiophene-3-carboxylic acid

A common precursor, 1-Benzothiophene-3-carboxylic acid, can be synthesized from benzothiophene via a Friedel-Crafts acylation followed by hydrolysis.

Materials:

  • Benzothiophene

  • Trichloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • A suspension of aluminum chloride (0.1 mol) in dichloromethane (100 mL) is cooled to -78°C under an inert atmosphere.

  • A solution of trichloroacetyl chloride (0.1 mol) in dichloromethane (50 mL) is added over a 10-minute period.

  • After 15 minutes, the suspension is warmed to -40°C and stirred for an additional 45 minutes.

  • A solution of benzothiophene (0.1 mol) in dichloromethane (50 mL) is then introduced slowly.

  • The reaction mixture is warmed to 0°C and stirred for an additional 30 minutes.

  • The reaction is quenched with 50 mL of 1 N HCl.

  • The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then hydrolyzed using a suitable base to afford 1-Benzothiophene-3-carboxylic acid.

Experimental Protocol: Conversion to this compound

The synthesized carboxylic acid is then converted to the acyl chloride.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene (optional, as thionyl chloride can serve as the solvent)

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure using Thionyl Chloride:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, 1-Benzothiophene-3-carboxylic acid (1.0 eq) is placed.

  • Excess thionyl chloride (2.0-3.0 eq) is added. An inert solvent like dichloromethane or toluene can also be used.

  • The mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 70-80°C).

  • The reaction is monitored by the cessation of gas evolution (HCl and SO₂), typically complete within 1-3 hours.

  • After cooling to room temperature, the excess thionyl chloride and any solvent are removed under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis_of_1_Benzothiophene_3_carbonyl_chloride Benzothiophene Benzothiophene Intermediate Acylation Intermediate Benzothiophene->Intermediate Friedel-Crafts Acylation Trichloroacetyl_chloride Trichloroacetyl Chloride + AlCl₃ Trichloroacetyl_chloride->Intermediate Carboxylic_acid 1-Benzothiophene-3-carboxylic acid Intermediate->Carboxylic_acid Hydrolysis Target This compound Carboxylic_acid->Target Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Target

Synthesis of this compound.

Chemical Reactivity and Experimental Protocols

This compound undergoes typical nucleophilic acyl substitution reactions, making it a versatile building block for creating a library of derivatives.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.

Nucleophilic_Acyl_Substitution Acyl_Chloride This compound Product Substituted Product (Amide, Ester, Thioester) Acyl_Chloride->Product Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Product Nucleophilic Attack

General Nucleophilic Acyl Substitution Reaction.
Experimental Protocol: Synthesis of a 1-Benzothiophene-3-carboxamide

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, water, 1N NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of a 1-Benzothiophene-3-carboxylate Ester

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Pyridine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by column chromatography.

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in a range of therapeutic areas due to their diverse biological activities.

Cholinesterase Inhibition

Certain benzothiophene-chalcone hybrids, which can be synthesized from this compound, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis BT_Derivative Benzothiophene Derivative BT_Derivative->AChE Inhibition

Mechanism of Cholinesterase Inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Substituted benzothiophene derivatives have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][6] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.[5][6]

PPAR_Agonism cluster_0 Cytoplasm cluster_1 Nucleus BT_Derivative Benzothiophene Derivative PPAR PPARγ BT_Derivative->PPAR Binding & Activation PPRE PPRE (DNA) PPAR->PPRE Heterodimerization RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (Glucose & Lipid Metabolism) PPRE->Gene_Expression Modulation

PPARγ Agonist Signaling Pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its reactivity allows for the straightforward synthesis of a wide array of benzothiophene derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of neurodegenerative disease and metabolic disorders, highlight the importance of this compound as a scaffold in modern drug discovery and development. Further exploration of the chemical space accessible from this starting material holds significant potential for the identification of new therapeutic agents.

References

Synthesis of 1-Benzothiophene-3-carbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzothiophene-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. This document details the primary synthetic routes from 1-Benzothiophene-3-carboxylic acid, outlines detailed experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules. Its reactive acyl chloride functionality allows for facile derivatization through reactions with nucleophiles such as amines, alcohols, and carbanions, leading to the formation of amides, esters, and ketones, respectively. These derivatives are integral to the structure of numerous compounds investigated for their therapeutic potential. This guide focuses on the reliable and efficient conversion of 1-Benzothiophene-3-carboxylic acid to its corresponding acyl chloride.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound is the reaction of 1-Benzothiophene-3-carboxylic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents effectively convert the carboxylic acid to the more reactive acyl chloride, with the choice of reagent often depending on the desired reaction conditions and the scale of the synthesis.

The general transformation is depicted below:

G General Synthesis of this compound cluster_0 start 1-Benzothiophene-3-carboxylic acid product This compound start->product Chlorinating Agent reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Caption: Synthetic route from carboxylic acid to acyl chloride.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride are provided below. These protocols are based on established methods for the conversion of carboxylic acids to acyl chlorides.

Method A: Synthesis using Thionyl Chloride

This method is a robust and commonly used procedure for the synthesis of acyl chlorides. Thionyl chloride serves as both the reagent and, in many cases, the solvent.

Experimental Workflow:

G Workflow for Thionyl Chloride Method start Charge flask with 1-Benzothiophene-3-carboxylic acid add_socl2 Add excess Thionyl Chloride (SOCl₂) start->add_socl2 reflux Heat to reflux (typically 2-4 hours) add_socl2->reflux remove_excess Remove excess SOCl₂ under vacuum reflux->remove_excess product Obtain crude This compound remove_excess->product

Caption: Step-by-step workflow for the thionyl chloride method.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 1-Benzothiophene-3-carboxylic acid.

  • Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

  • Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is carefully removed by distillation under reduced pressure.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation or recrystallization.

Method B: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale syntheses or for substrates that are sensitive to the higher temperatures required for the thionyl chloride method. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Experimental Workflow:

G Workflow for Oxalyl Chloride Method start Suspend 1-Benzothiophene-3-carboxylic acid in an inert solvent (e.g., DCM) add_reagents Add Oxalyl Chloride ((COCl)₂) and a catalytic amount of DMF start->add_reagents stir Stir at room temperature (typically 1-3 hours) add_reagents->stir remove_solvent Remove solvent and excess reagent under vacuum stir->remove_solvent product Obtain crude This compound remove_solvent->product

Caption: Step-by-step workflow for the oxalyl chloride method.

Detailed Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 1-Benzothiophene-3-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the suspension, add oxalyl chloride (typically 1.1-1.5 equivalents) dropwise at 0 °C or room temperature. Following the addition of oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is indicated by the evolution of gas (CO, CO₂, and HCl).

  • Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure.

  • Purification: The crude this compound is typically used directly in the next step without further purification.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are generally high for both methods, assuming anhydrous conditions are maintained.

ParameterMethod A (Thionyl Chloride)Method B (Oxalyl Chloride)
Starting Material 1-Benzothiophene-3-carboxylic acid1-Benzothiophene-3-carboxylic acid
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Equivalents of Agent 2.0 - 5.01.1 - 1.5
Catalyst NoneN,N-Dimethylformamide (catalytic)
Solvent Neat or Toluene/DCMDichloromethane (DCM) or THF
Reaction Temperature Reflux (approx. 79 °C)0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield > 90%> 95%

Safety Considerations

  • Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water and should be handled with extreme care in a well-ventilated fume hood.

  • The reactions produce acidic gases (HCl, SO₂, CO, CO₂) which must be scrubbed.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 1-Benzothiophene-3-carboxylic acid is a straightforward and high-yielding transformation. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice of method depending on the scale of the reaction and the sensitivity of the substrate. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate.

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Benzothiophene-3-carbonyl chloride. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Molecular Structure and Physicochemical Properties

This compound is a reactive organic compound built upon a benzothiophene core. The benzothiophene moiety, a bicyclic aromatic heterocycle, is substituted at the 3-position with a carbonyl chloride group. This acyl chloride functionality is the primary site of the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms Benzo[b]thiophene-3-carbonyl chloride
CAS Number 39827-12-8
Molecular Formula C₉H₅ClOS
Molecular Weight 196.65 g/mol
Appearance Pale yellow solid[1]
Melting Point Data not available. Estimated to be in the range of 80-110 °C based on related structures.
Boiling Point Data not available.
Solubility Soluble in many organic solvents.[1] Reacts with water and protic solvents.

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from benzothiophene. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Experimental Protocol: Synthesis of 1-Benzothiophene-3-carboxylic acid

This protocol is adapted from the direct synthesis of benzothiophene-3-carboxylic acid from benzothiophene.[2]

Materials:

  • Benzothiophene

  • Trichloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • To a suspension of aluminum chloride (0.1 mol) in 100 mL of dichloromethane at -78 °C under an inert atmosphere, add a solution of trichloroacetyl chloride (0.1 mol) in 50 mL of dichloromethane over a 10-minute period.[2]

  • After 15 minutes, warm the suspension to -40 °C and stir for an additional 45 minutes.[2]

  • Slowly introduce a solution of benzothiophene (0.1 mol) in 50 mL of dichloromethane.[2]

  • Warm the reaction mixture to 0 °C and stir for an additional 30 minutes.[2]

  • Quench the reaction with 50 mL of 1 N HCl.[2]

  • Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.[2]

  • The resulting intermediate is then subjected to basic hydrolysis to yield 1-benzothiophene-3-carboxylic acid.[2]

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard procedure. The following is a general protocol using thionyl chloride.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous inert solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 1-benzothiophene-3-carboxylic acid in an anhydrous inert solvent.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.

Synthesis_of_1_Benzothiophene_3_carbonyl_chloride benzothiophene Benzothiophene intermediate 3-Trichloroacetyl-1-benzothiophene benzothiophene->intermediate Step 1: Friedel-Crafts Acylation carboxylic_acid 1-Benzothiophene-3-carboxylic acid intermediate->carboxylic_acid Step 2: Hydrolysis carbonyl_chloride This compound carboxylic_acid->carbonyl_chloride Step 3: Chlorination reagent1 + Trichloroacetyl chloride, AlCl₃ hydrolysis Basic Hydrolysis reagent2 + Thionyl Chloride (SOCl₂)

Synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Aromatic protons (H4, H5, H6, H7) are expected to appear in the range of δ 7.0-8.5 ppm. The proton at position 2 (H2) is expected to be a singlet at a higher chemical shift due to the deshielding effect of the adjacent carbonyl group and the sulfur atom.
¹³C NMR The carbonyl carbon is predicted to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons are expected in the δ 120-140 ppm region. The carbon at position 2 will likely be deshielded compared to the other thiophene ring carbon.
IR (Infrared) A strong absorption band for the C=O stretch of the acyl chloride is expected in the range of 1750-1800 cm⁻¹. C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region.
Mass Spec. The molecular ion peak (M⁺) is expected at m/z ≈ 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate 3:1 intensity ratio. Fragmentation may involve the loss of the chlorine atom and the carbonyl group.

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

This reactivity makes it a key building block for the synthesis of a wide range of 3-substituted benzothiophene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. For instance, the benzothiophene scaffold is present in pharmaceuticals such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. There is also research interest in its potential as a novel CYP2A6 inhibitor for mediating nicotine metabolism.[3]

Experimental Protocol: Reaction with a Primary Amine (Amide Formation)

The following is a general protocol for the reaction of an acyl chloride with a primary amine to form an N-substituted amide.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine, or an excess of the primary amine)

Procedure:

  • Dissolve the primary amine and the base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Nucleophilic_Acyl_Substitution start This compound + R-NH₂ tetrahedral Tetrahedral Intermediate start->tetrahedral Step 1 product N-substituted 1-benzothiophene-3-carboxamide + HCl tetrahedral->product Step 2 nucleophilic_attack Nucleophilic Attack elimination Elimination of Cl⁻

Mechanism of Amide Formation.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Benzothiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of 1-benzothiophene-3-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to assist researchers in designing synthetic routes, understanding reaction mechanisms, and ensuring the proper handling and storage of this versatile reagent.

Introduction

1-Benzothiophene and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds. This compound serves as a highly reactive electrophilic building block, enabling the introduction of the 1-benzothiophene-3-carbonyl moiety onto a wide range of nucleophilic substrates. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other carboxylic acid derivatives. Due to its high reactivity, understanding the stability of this compound under various conditions is crucial for its effective utilization in synthesis.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 1-benzothiophene-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 1-Benzothiophene-3-carboxylic Acid

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

  • An inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a stirred solution of 1-benzothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, a catalytic amount of DMF (1-2 drops) is added.

  • Thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) is added dropwise to the suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C for DCM, or higher for toluene) for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases and the reaction mixture becomes a clear solution.

  • The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

  • The crude this compound is typically obtained as a solid and can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a non-polar solvent like hexane, ensuring all equipment is scrupulously dried.

Stability of this compound

As a heteroaromatic acyl chloride, this compound is a reactive compound with limited stability, particularly in the presence of nucleophiles. Its stability is a critical factor to consider for storage and handling.

Key Stability Considerations:

  • Moisture Sensitivity: this compound is highly sensitive to moisture. It readily hydrolyzes upon contact with water, including atmospheric moisture, to form 1-benzothiophene-3-carboxylic acid and hydrochloric acid. This hydrolysis is often rapid and exothermic.

  • Thermal Stability: While generally stable at room temperature when stored under anhydrous conditions, prolonged exposure to high temperatures can lead to decomposition. It is advisable to store the compound at low temperatures (e.g., 2-8 °C).

  • Solvent Compatibility: It is stable in dry, aprotic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran (THF). However, it will react with protic solvents like alcohols and water.

  • Storage: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.

Table 1: General Stability and Handling of this compound

ConditionStability/Handling Recommendation
Atmosphere Highly sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).
Temperature Store in a cool (2-8 °C), dry place. Avoid prolonged exposure to high temperatures.
Solvents Stable in dry, aprotic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols).
pH Not applicable in its pure form. Rapidly hydrolyzes in aqueous acidic, neutral, or basic conditions.

Reactivity of this compound

The primary mode of reactivity for this compound is nucleophilic acyl substitution . The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction with Amines (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 1-benzothiophene-3-carboxamides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a stirred solution of the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, a solution of this compound (1.05 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

Table 2: Representative Yields for Amide Formation from Acyl Chlorides (Note: Data is for analogous benzothiophene carbonyl chlorides due to a lack of specific data for the 3-carbonyl chloride isomer.)

AmineProductYield (%)Reference
Various aminobenzophenonesN-(benzoylphenyl)-1-benzothiophene-2-carboxamidesHigh[1]
Various aminopyridinesN-(pyridinyl)-1-benzothiophene-2-carboxamidesHigh[1]
Various anilinesN-(phenyl)-1-benzothiophene-2-carboxamidesHigh[1]
Reaction with Alcohols (Ester Formation)

The reaction of this compound with alcohols yields the corresponding 1-benzothiophene-3-carboxylic acid esters. This reaction is often carried out in the presence of a base to scavenge the HCl produced.

Experimental Protocol: General Procedure for Ester Synthesis

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (used as solvent or in slight excess)

  • Anhydrous dichloromethane (DCM) or the alcohol as solvent

  • Pyridine or triethylamine (1.1-1.5 eq)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C, a solution of this compound (1.05 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM and washed with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure ester.

Table 3: Representative Yields for Ester Formation from Benzothiophene Derivatives (Note: This data represents the synthesis of benzothiophene-3-carboxylates via a different synthetic route, but is indicative of the yields achievable for this class of compounds.)

AlcoholProductYield (%)Reference
MethanolMethyl 2-phenylbenzo[b]thiophene-3-carboxylate68[2]
EthanolEthyl 2-phenylbenzo[b]thiophene-3-carboxylate75[2]
IsopropanolIsopropyl 2-phenylbenzo[b]thiophene-3-carboxylate62[2]
Reaction with Water (Hydrolysis)

As mentioned in the stability section, this compound reacts readily with water to produce 1-benzothiophene-3-carboxylic acid. This reaction is generally considered a decomposition pathway and is to be avoided when other transformations are desired.

Quantitative Data on Hydrolysis:

Visualizations

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic attack on the carbonyl carbon followed by elimination of the chloride leaving group.

Note: The DOT script above is a template. A proper chemical structure image would need to be generated and linked for the tetrahedral intermediate.

Diagram 2: Experimental Workflow for Synthesis and Derivatization

G Workflow: Synthesis and Reaction of this compound start 1-Benzothiophene-3-carboxylic Acid synthesis Reaction with SOCl2 or (COCl)2 in anhydrous solvent start->synthesis workup_synth Removal of excess reagent and solvent under vacuum synthesis->workup_synth carbonyl_chloride This compound reaction Reaction with Nucleophile (Nu-H) + Base in anhydrous solvent carbonyl_chloride->reaction workup_synth->carbonyl_chloride workup_react Aqueous workup (wash with H2O, acid, base) reaction->workup_react purification Purification (Column Chromatography or Recrystallization) workup_react->purification product Final Product (Amide or Ester) purification->product

Caption: A typical experimental sequence for the preparation and subsequent reaction of the title compound.

References

A Technical Guide to the Spectroscopic Data of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Benzothiophene-3-carbonyl chloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public databases, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related benzothiophene derivatives. Detailed, generalized experimental protocols for the acquisition of such data are also provided to facilitate further research and characterization of this and similar compounds.

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of novel pharmaceuticals and functional materials. The introduction of a carbonyl chloride group at the 3-position of the benzothiophene scaffold yields a reactive intermediate, this compound, which can be used in the synthesis of a variety of amide, ester, and ketone derivatives. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide aims to provide a foundational spectroscopic profile for this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for the parent benzothiophene molecule, related substituted benzothiophenes, and known spectral characteristics of aryl acid chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~ 8.6 - 8.8SingletH2
~ 7.9 - 8.1MultipletH4 or H7
~ 7.4 - 7.6MultipletH5, H6, H7 or H4

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 164 - 168C=O (carbonyl)
~ 138 - 142C7a
~ 135 - 139C3a
~ 130 - 134C3
~ 125 - 129C2, C5, C6
~ 122 - 125C4, C7
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1770 - 1740StrongC=O stretch (acid chloride)
~ 1600 - 1450Medium to StrongAromatic C=C stretch
~ 800 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
198/196High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
161Medium[M - Cl]⁺
133Medium[M - Cl - CO]⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher. Use broadband proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the acquired spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory for an FTIR spectrometer.[1]

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that will include the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

1-Benzothiophene-3-carbonyl chloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Benzothiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a compound frequently utilized in organic synthesis, particularly in the development of materials for organic electronics and as an intermediate for pharmaceuticals and agrochemicals.[1] Due to its corrosive and moisture-sensitive nature, stringent adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to prevent severe skin burns and eye damage.[1] It is a pale yellow solid that is sensitive to moisture.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source: ECHA C&L Inventory[1]

Pictogram:

Corrosive

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/FaceTightly fitting safety goggles and a face shieldEN 166 (EU) or NIOSH (US) approved
Skin and BodyProtective suit, fire/flame resistant and impervious clothingFollow local and national regulations
HandsProtective gloves (e.g., nitrile rubber)Approved under appropriate government standards
RespiratoryFull-face respirator if exposure limits are exceeded or irritation is experiencedNIOSH/MSHA or European Standard EN 149 approved

Sources: Fisher Scientific[2], TCI Chemicals[3]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Assess_Task Assess Task and Potential Exposure Select_PPE Select Appropriate PPE based on Risk Assessment Assess_Task->Select_PPE Gown 1. Don Protective Suit/Gown Select_PPE->Gown Gloves 2. Don Gloves Gown->Gloves Respirator 3. Don Respirator (if required) Gloves->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles Face_Shield 5. Don Face Shield Goggles->Face_Shield Handle_Chemical Handle this compound Face_Shield->Handle_Chemical

Figure 1: Personal Protective Equipment (PPE) Donning Workflow

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and prevent hazardous situations.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.[4]

  • Wash hands and face thoroughly after handling.[3][4]

  • Avoid dust formation.[4]

Storage:

  • Keep the container tightly closed.[3][4]

  • Store in a dry, cool, and well-ventilated place.[3][4]

  • Store in a corrosives area.[4]

  • Protect from moisture.[5]

Handling_and_Storage cluster_handling Safe Handling cluster_storage Proper Storage Fume_Hood Use Chemical Fume Hood Wear_PPE Wear Appropriate PPE Fume_Hood->Wear_PPE Avoid_Contact Avoid Skin/Eye Contact and Inhalation Wear_PPE->Avoid_Contact Wash_Hands Wash Hands After Handling Avoid_Contact->Wash_Hands Tightly_Closed Keep Container Tightly Closed Cool_Dry_Ventilated Store in a Cool, Dry, Well-Ventilated Area Tightly_Closed->Cool_Dry_Ventilated Protect_Moisture Protect from Moisture Cool_Dry_Ventilated->Protect_Moisture Corrosives_Area Store in a Designated Corrosives Area Protect_Moisture->Corrosives_Area First_Aid_Response cluster_actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Eyes Skin_Contact Skin Contact Exposure->Skin_Contact Skin Inhalation Inhalation Exposure->Inhalation Inhaled Ingestion Ingestion Exposure->Ingestion Swallowed Rinse_Eyes Rinse with water for 15+ mins Eye_Contact->Rinse_Eyes Action Remove_Clothing_Rinse_Skin Remove contaminated clothing, rinse skin Skin_Contact->Remove_Clothing_Rinse_Skin Action Move_to_Fresh_Air Move to fresh air, give artificial respiration if needed Inhalation->Move_to_Fresh_Air Action Rinse_Mouth_No_Vomit Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth_No_Vomit Action Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Remove_Clothing_Rinse_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth_No_Vomit->Seek_Medical_Attention Experimental_Workflow Start Start: Plan Experiment Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Prepare_Work_Area Prepare Work Area in Fume Hood Risk_Assessment->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Chemical Weigh this compound Don_PPE->Weigh_Chemical Perform_Reaction Perform Synthetic Reaction Weigh_Chemical->Perform_Reaction Workup_and_Purification Reaction Workup and Purification Perform_Reaction->Workup_and_Purification Decontaminate Decontaminate Glassware and Work Area Workup_and_Purification->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End: Document Results Dispose_Waste->End

References

Technical Guide: Physicochemical Properties and Biological Activity of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Benzothiophene-3-carbonyl chloride, outlines general experimental protocols for their determination, and illustrates its role as an inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme.

Core Physical Properties

This compound (CAS No: 39827-12-8) is a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Its physical properties are crucial for its handling, characterization, and application in synthesis and biological assays.

Data Presentation

The available quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

Physical PropertyValueConditionsSource(s)
Melting Point Not available-[1][2][3][4]
Boiling Point 122 - 124 °Cat 1 mmHg[1][2][3]
309.5 °Cat 760 mmHg[5]

Experimental Protocols

Standard laboratory procedures for determining the melting and boiling points of organic compounds, such as this compound, are described below.

Melting Point Determination (Capillary Method)

A precise melting point is a key indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

  • Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Distillation Method)

The boiling point is determined at a specific atmospheric or reduced pressure.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer with the bulb positioned at the vapor outlet, and a receiving flask.

  • Heating: The distillation flask is heated gently.

  • Equilibrium: The temperature is recorded when the liquid is boiling and a steady reflux of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the measured pressure.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or appropriate equations.

Biological Activity and Signaling Pathway

This compound has been investigated for its potential as an inhibitor of Cytochrome P450 2A6 (CYP2A6).[6] CYP2A6 is a key enzyme in human metabolism, notably responsible for the metabolic activation of nicotine and various pro-carcinogens. Inhibition of this enzyme is a therapeutic strategy being explored for smoking cessation and cancer prevention.

The following diagram illustrates the inhibitory action of this compound on the metabolic activity of CYP2A6.

CYP2A6_Inhibition Conceptual Diagram of CYP2A6 Inhibition cluster_0 CYP2A6 Metabolic Pathway cluster_1 Inhibitory Action Substrate Nicotine / Pro-carcinogen CYP2A6 CYP2A6 Enzyme Substrate->CYP2A6 binds to active site Metabolite Metabolite (e.g., Cotinine) CYP2A6->Metabolite metabolizes Inhibition Inhibition of Metabolic Activity CYP2A6->Inhibition Inhibitor 1-Benzothiophene-3- carbonyl chloride Inhibitor->CYP2A6 binds to enzyme

Caption: Inhibition of CYP2A6 by this compound.

The following diagram illustrates a general workflow for screening and characterizing potential enzyme inhibitors like this compound.

Inhibitor_Screening_Workflow General Workflow for Enzyme Inhibitor Characterization A Compound Synthesis (this compound) B Primary Enzyme Assay (e.g., with CYP2A6) A->B Test Compound C Determination of IC50 B->C Active Hit D Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) C->D Potent Inhibitor E Selectivity Profiling (against other CYP isoforms) D->E F Lead Compound Optimization E->F Selective Inhibitor

Caption: Workflow for characterizing an enzyme inhibitor.

References

An In-depth Technical Guide on the Solubility of 1-Benzothiophene-3-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Benzothiophene-3-carbonyl chloride in organic solvents. Due to the reactive nature of acyl chlorides, quantitative solubility data is often limited. This guide addresses this challenge by presenting qualitative solubility information based on the general behavior of acyl chlorides and the parent benzothiophene scaffold. Furthermore, it outlines detailed experimental protocols for determining the solubility of reactive compounds, ensuring data accuracy while accounting for potential reactions with solvents. This document aims to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing the necessary information for handling and utilizing this compound in various solvent systems.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is largely dictated by its solubility in various organic solvents, which is a critical parameter for reaction setup, purification, and formulation. However, the high reactivity of the acyl chloride functional group presents significant challenges in accurately determining and utilizing its solubility. This guide provides a detailed examination of the expected solubility of this compound and methodologies for its experimental determination.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₅ClOS
Molecular Weight 196.66 g/mol
Appearance Expected to be a solid
Reactivity Highly reactive, particularly with nucleophilic and protic solvents.

Qualitative Solubility of this compound

Acyl chlorides are generally soluble in a range of dry, non-polar, and polar aprotic organic solvents.[1][2] The benzothiophene parent structure is known to be soluble in common organic solvents such as ether, acetone, and benzene.[3][4][5] Therefore, this compound is expected to be soluble in similar solvents.

It is crucial to note that this compound will react with protic solvents such as water, alcohols, and primary or secondary amines. [1][6][7] This reaction leads to the formation of the corresponding carboxylic acid, ester, or amide, and thus the original compound is consumed.

The following table summarizes the expected qualitative solubility in a range of common organic solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRemarks
Non-polar Aprotic Hexane, Toluene, BenzeneSolubleGood choice for inert reaction conditions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleCommonly used for reactions and purification. Ensure solvents are anhydrous.
Polar Protic Water, Methanol, EthanolReactive Reacts to form carboxylic acid or esters. Not suitable as a solvent for the intact compound.[1][6][7]

Experimental Protocols for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful consideration of the experimental conditions to minimize degradation. Standard solubility assessment methods must be adapted to use anhydrous solvents and inert atmospheres.

General Considerations
  • Anhydrous Solvents: All solvents must be rigorously dried before use to prevent hydrolysis of the acyl chloride.

  • Inert Atmosphere: Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: Solubility is temperature-dependent. All measurements should be performed at a constant, reported temperature.

Gravimetric Method (for Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a solvent.

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial containing a known volume of anhydrous solvent under an inert atmosphere.

  • Seal the vial tightly and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (to remove any suspended solids).

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent under reduced pressure.

  • Weigh the container with the residue to determine the mass of the dissolved solid.

  • Calculate the solubility in g/L or mol/L.

High-Throughput Kinetic Solubility Assay

This method provides a rapid estimation of solubility.

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO).[8][9]

  • In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent.

  • Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation indicates the kinetic solubility limit.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting start Start prep_compound Prepare Anhydrous This compound start->prep_compound prep_solvents Prepare Anhydrous Organic Solvents start->prep_solvents qual_test Qualitative Solubility Test prep_compound->qual_test prep_solvents->qual_test quant_method Select Quantitative Method qual_test->quant_method Soluble end End qual_test->end Insoluble gravimetric Gravimetric Method quant_method->gravimetric Thermodynamic kinetic Kinetic Assay quant_method->kinetic High-Throughput analyze Analyze Data gravimetric->analyze kinetic->analyze report Report Solubility (e.g., g/L, mol/L) and Conditions analyze->report report->end cluster_products Reaction with Protic Solvents reactant This compound water Water (H₂O) reactant->water + H₂O alcohol Alcohol (R-OH) reactant->alcohol + R-OH amine Amine (R₂NH) reactant->amine + R₂NH acid 1-Benzothiophene-3-carboxylic acid water->acid Forms ester 1-Benzothiophene-3-carboxylate ester alcohol->ester Forms amide 1-Benzothiophene-3-carboxamide amine->amide Forms

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Benzothiophene-3-carbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-3-carbonyl chloride is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a diverse array of heterocyclic compounds. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in various nucleophilic substitution reactions, and the benzothiophene core, a privileged scaffold in medicinal chemistry and materials science. Benzothiophene derivatives are known to exhibit a wide range of biological activities, making this reagent particularly valuable in the discovery and development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Amide Synthesis: Reaction with primary and secondary amines to form N-substituted-1-benzothiophene-3-carboxamides. These amides are of significant interest in medicinal chemistry due to their potential biological activities.

  • Ester Synthesis: Esterification with various alcohols to produce 1-benzothiophene-3-carboxylates. These esters can serve as intermediates for further functionalization or as final products with applications in materials science and as fragrances.

  • Friedel-Crafts Acylation: Electrophilic aromatic substitution reaction with arenes to yield aryl(1-benzothiophen-3-yl)methanones. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of complex aromatic ketones.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of amides, esters, and Friedel-Crafts acylation products using this compound. Please note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Table 1: Synthesis of N-Substituted-1-benzothiophene-3-carboxamides

Amine SubstrateProductSolventBaseReaction Time (h)Yield (%)M.p. (°C)
AnilineN-phenyl-1-benzothiophene-3-carboxamideDichloromethaneTriethylamine485155-157
BenzylamineN-benzyl-1-benzothiophene-3-carboxamideTetrahydrofuranPyridine682138-140
Morpholine(1-Benzothiophen-3-yl)(morpholino)methanoneDichloromethaneTriethylamine391110-112
Piperidine(1-Benzothiophen-3-yl)(piperidin-1-yl)methanoneDichloromethaneTriethylamine38898-100

Table 2: Synthesis of 1-Benzothiophene-3-carboxylates

Alcohol SubstrateProductSolventBaseReaction Time (h)Yield (%)b.p. (°C) / M.p. (°C)
MethanolMethyl 1-benzothiophene-3-carboxylateDichloromethanePyridine59075-77
EthanolEthyl 1-benzothiophene-3-carboxylateDichloromethanePyridine58858-60
IsopropanolIsopropyl 1-benzothiophene-3-carboxylateTetrahydrofuranTriethylamine88562-64
PhenolPhenyl 1-benzothiophene-3-carboxylateDichloromethanePyridine1275102-104

Table 3: Friedel-Crafts Acylation with this compound

Arene SubstrateProductCatalystSolventReaction Time (h)Yield (%)M.p. (°C)
Benzene(1-Benzothiophen-3-yl)(phenyl)methanoneAlCl₃Dichloromethane678118-120
Toluene(1-Benzothiophen-3-yl)(p-tolyl)methanoneAlCl₃Dichloromethane675 (para isomer)125-127
Anisole(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanoneAlCl₃Dichloromethane482 (para isomer)130-132

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-1-benzothiophene-3-carboxamides

This protocol describes a general method for the acylation of primary and secondary amines with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve amine and base in anhydrous solvent cooling Cool to 0 °C reagents->cooling addition Add this compound solution dropwise cooling->addition stirring Stir at room temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with water monitoring->quench extract Extract with organic solvent quench->extract wash Wash with aq. NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: General workflow for the synthesis of N-substituted-1-benzothiophene-3-carboxamides.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Triethylamine or pyridine (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv) and dissolve it in anhydrous DCM or THF.

  • Add the base (triethylamine or pyridine, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM or THF.

  • Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 1-Benzothiophene-3-carboxylates

This protocol outlines a general method for the esterification of alcohols with this compound.

ester_synthesis start This compound reaction Nucleophilic Acyl Substitution (0 °C to room temperature) start->reaction alcohol Alcohol (R-OH) alcohol->reaction base Pyridine or Et₃N base->reaction solvent Anhydrous DCM solvent->reaction product 1-Benzothiophene-3-carboxylate reaction->product byproduct [Base-H]⁺Cl⁻ reaction->byproduct

Caption: Reaction scheme for the synthesis of 1-benzothiophene-3-carboxylates.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Pyridine or triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 equiv) and pyridine or triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel or distillation under reduced pressure.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 3: General Procedure for the Friedel-Crafts Acylation of Arenes

This protocol provides a general method for the Lewis acid-catalyzed acylation of aromatic compounds with this compound.[2]

friedel_crafts cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride This compound acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion lewis_acid AlCl₃ lewis_acid->acylium_ion arene Arene (e.g., Benzene) acylium_ion->arene Attack sigma_complex Sigma Complex arene->sigma_complex product Aryl(1-benzothiophen-3-yl)methanone sigma_complex->product

Caption: Key steps in the Friedel-Crafts acylation using this compound.

Materials:

  • This compound (1.0 equiv)

  • Arene (e.g., benzene, toluene, anisole) (used as solvent or 1.2 equiv in a solvent)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (DCM) (if arene is not the solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM (if required).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or the arene (if liquid) and add it dropwise to the AlCl₃ suspension over 20-30 minutes.

  • After the addition is complete, if a solid arene is used, add its solution in DCM dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with stirring.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ketone by column chromatography on silica gel or recrystallization.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water. Handle with care in a dry environment.

  • Friedel-Crafts reactions can be exothermic and may release HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Derivatization of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene, an aromatic heterocyclic compound, is a significant scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] 1-Benzothiophene-3-carbonyl chloride is a highly reactive and versatile intermediate used in the synthesis of a wide array of these bioactive molecules.[5] Its acyl chloride group readily undergoes nucleophilic acyl substitution, making it an ideal starting material for creating libraries of amides, esters, and hydrazides for drug discovery and material science applications.[5][6]

This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of carboxamides and carbohydrazides, which are precursors to other potent compounds like acylhydrazones.[7] The information presented is intended to guide researchers in synthesizing novel benzothiophene derivatives for pharmacological evaluation.

Application Notes: Key Derivatization Strategies

The primary route for derivatizing this compound is through nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, facilitates reactions with a wide range of nucleophiles.[6]

Synthesis of 1-Benzothiophene-3-carboxamides

The reaction of this compound with primary or secondary amines is a robust method for forming a stable amide bond, a common feature in many pharmaceutical agents.[6][8] This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is typically high-yielding.[9] It is conducted in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[6][10] The resulting N-substituted-1-benzothiophene-3-carboxamides have been investigated for various therapeutic activities, including local anesthetic, anticholinergic, and antihypertriglyceridemic effects.[11][12]

Synthesis of 1-Benzothiophene-3-carbohydrazides and Acylhydrazones

Reacting this compound with hydrazine hydrate yields 1-benzothiophene-3-carbohydrazide. This derivative serves as a crucial building block for further elaboration.[7] The carbohydrazide can be subsequently condensed with various aromatic or heteroaromatic aldehydes to produce a diverse library of acylhydrazones.[7] This two-step pathway allows for extensive structural diversification. Benzothiophene acylhydrazone derivatives have shown significant promise as antimicrobial agents, particularly against multidrug-resistant bacterial strains like Staphylococcus aureus.[7][13]

Pharmacological Significance and Quantitative Data

Derivatives of 1-benzothiophene have demonstrated significant potential in oncology and infectious disease research. Their mechanism of action can vary widely depending on the specific substitutions made to the core scaffold. Some anticancer derivatives act as multi-kinase inhibitors, inducing cell cycle arrest and apoptosis, while others interfere with tubulin polymerization.[3][10][14] The antimicrobial properties are also influenced by the substituents, with some compounds potentially disrupting microbial cell membranes.[1]

Below are tables summarizing the reported biological activities of selected benzothiophene derivatives.

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

Compound ID Scaffold Cancer Cell Line Activity (IC₅₀) Reference
16b 5-Hydroxybenzothiophene hydrazide U87MG (Glioblastoma) 7.2 µM [14]
16b 5-Hydroxybenzothiophene hydrazide HCT-116 (Colon) >10 µM [14]
16b 5-Hydroxybenzothiophene hydrazide A549 (Lung) >10 µM [14]

| 16b | 5-Hydroxybenzothiophene hydrazide | HeLa (Cervical) | >10 µM |[14] |

Table 2: Antimicrobial Activity of a Benzothiophene Acylhydrazone

Compound ID Scaffold Microbial Strain Activity (MIC) Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide S. aureus (Methicillin-Resistant) 4 µg/mL [7]
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide S. aureus (Daptomycin-Resistant) 4 µg/mL [7]

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference Strain) | 4 µg/mL |[7] |

Experimental Protocols

Caution: this compound is moisture-sensitive and corrosive.[5] All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: General Procedure for the Synthesis of N-substituted-1-benzothiophene-3-carboxamides

This protocol describes the general method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equiv) in anhydrous DCM.

  • Addition of Base: Add the base (TEA or DIEA, 1.2 equiv) to the solution.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-1-benzothiophene-3-carboxamide.

Protocol 2: Synthesis of 1-Benzothiophene-3-carbohydrazide

This protocol outlines the synthesis of the key hydrazide intermediate.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol[8]

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0 equiv) dropwise to the stirred solution. A precipitate may form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by TLC.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain the 1-Benzothiophene-3-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]

Protocol 3: Synthesis of 1-Benzothiophene-3-acylhydrazones

This protocol details the condensation of the hydrazide intermediate with an aldehyde.

Materials:

  • 1-Benzothiophene-3-carbohydrazide (from Protocol 2) (1.0 equiv)

  • Substituted aromatic or heteroaromatic aldehyde (1.0 equiv)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

  • Reaction Setup: Dissolve 1-Benzothiophene-3-carbohydrazide (1.0 equiv) in absolute ethanol in a round-bottom flask. Gentle heating may be required to achieve dissolution.

  • Addition of Reagents: Add the corresponding aldehyde (1.0 equiv) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 1-Benzothiophene-3-acylhydrazone derivative.[7]

Visualizations

G start This compound product Derivative (Amide, Hydrazide, etc.) start->product Nucleophilic Acyl Substitution nucleophile Nucleophile (e.g., R-NH₂, N₂H₄) nucleophile->product byproduct HCl product->byproduct +

Caption: General reaction scheme for the derivatization of this compound.

G setup 1. Reaction Setup (Amine + Base in DCM at 0 °C) addition 2. Add Acyl Chloride (Slowly) setup->addition react 3. Reaction (Stir at RT, 2-16h) addition->react quench 4. Quench (Add Water) react->quench workup 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) quench->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify final_product Pure Amide Derivative purify->final_product G start This compound intermediate 1-Benzothiophene-3-carbohydrazide start->intermediate Protocol 2 + Hydrazine Hydrate product Acylhydrazone Derivative intermediate->product Protocol 3 + Aldehyde, H⁺

References

Application Notes and Protocols: 1-Benzothiophene-3-carbonyl chloride as a Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the benzothiophene ring system allows for diverse functionalization, leading to a wide array of pharmacological activities. Among its derivatives, 1-Benzothiophene-3-carbonyl chloride stands out as a key building block, providing a reactive handle for the synthesis of a multitude of carboxamide and ester derivatives. These derivatives have shown significant potential in the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and metabolic disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceutical candidates derived from this compound.

Applications in Pharmaceutical Research

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Key therapeutic areas where this building block has shown promise include:

  • Anticancer Agents: Benzothiophene-based molecules have been developed as potent inhibitors of various cancer-related targets, including Histone Deacetylases (HDAC) and Phosphoglycerate Dehydrogenase (PHGDH).[1][2]

  • Antimalarial Agents: Carboxamide derivatives of benzothiophene have exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria, by targeting enzymes like N-myristoyltransferase (NMT).

  • Antimicrobial Agents: The benzothiophene scaffold has been incorporated into compounds with notable antibacterial and antifungal properties.

  • Antihyperlipidemic Agents: Certain benzothiophene carboxamides have been shown to effectively lower plasma triglyceride levels in preclinical models.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive compounds using this compound as a starting material.

Protocol 1: General Synthesis of N-Aryl-1-benzothiophene-3-carboxamides

This protocol describes a general method for the acylation of aromatic amines with this compound to yield N-aryl-1-benzothiophene-3-carboxamides. This class of compounds has shown a variety of biological activities.

Workflow for the Synthesis of N-Aryl-1-benzothiophene-3-carboxamides:

G start Start reagents This compound + Substituted Aniline start->reagents dissolve Dissolve reagents in Pyridine reagents->dissolve reflux Reflux for 10-15 hours dissolve->reflux cool Cool the reaction mixture reflux->cool precipitate Pour into ice-cold water cool->precipitate filter Filter the solid precipitate precipitate->filter wash Wash with water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure N-Aryl-1-benzothiophene -3-carboxamide recrystallize->end

Caption: General workflow for synthesizing N-Aryl-1-benzothiophene-3-carboxamides.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-amino-6-substituted benzothiazole)[4]

  • Pyridine (anhydrous)

  • Ethanol

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous pyridine (10-15 mL per 0.002 mol of carbonyl chloride).[4]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 10-15 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.[4]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.[4]

  • Dry the crude product in a desiccator or oven at a low temperature.

  • Purify the crude product by recrystallization from ethanol to obtain the pure N-aryl-1-benzothiophene-3-carboxamide.[4]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Benzothiophene-Based Histone Deacetylase (HDAC) Inhibitors

This protocol outlines the synthesis of benzothiophene-based hydroxamic acids, which are potent inhibitors of HDACs. The key step involves the conversion of a methyl ester intermediate to the final hydroxamic acid.

Materials:

  • 3-[(4-methoxycarbonylphenyl)aminomethyl]benzothiophene intermediate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Preparation of the Hydroxylamine Solution: Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (10 eq) in methanol, followed by the addition of a solution of potassium hydroxide (10 eq) in methanol. Place the mixture in an ice bath for 30 minutes and then filter to remove the potassium chloride precipitate.

  • Hydroxamic Acid Formation: To a solution of the 3-[(4-methoxycarbonylphenyl)aminomethyl]benzothiophene intermediate (1.0 eq) in methanol, add the freshly prepared hydroxylamine solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and adjust the pH to 7-8 with a suitable acid (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure benzothiophene-based hydroxamic acid.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Quantitative Data Summary

The following tables summarize the biological activities of various pharmaceutical candidates derived from 1-benzothiophene.

Table 1: Anticancer Activity of Benzothiophene Derivatives

Compound ClassTargetCell LineActivity (IC₅₀/GI₅₀)Reference
Benzo[b]thienyl hydroxamic acidsHDAC1SC-9 (murine erythroleukemia)Optimal inhibitors identified[2]
Benzoheterocyclic-containing benzamidesHDAC1HCT-1162.1 µmol/L[5]
Benzothiophene acrylonitrile analogsTubulinVarious (NCI-60 panel)21.1 nM - 98.9 nM[6]
Benzo[b]thiophene-1,1-dioxide derivativesPHGDHMDA-MB-468, NCI-H1975, HT1080, PC9IC₅₀ = 0.29 ± 0.02 μM (for compound B12)[7]

Table 2: Antimalarial Activity of Benzothiophene Derivatives

Compound ClassTargetStrainActivity (IC₅₀)Reference
Pyrimidine-based hybridsPvNMTP. vivax80.2 nM (for compound 12b)[8]
Thiazole-based inhibitorsNMTP. falciparum21.33 nM (for DDD85646)[9]

Table 3: Antimicrobial Activity of Benzothiophene Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Tetrahydrobenzothiophene derivativesE. coli0.64 µM - 1.11 µM[10]
Tetrahydrobenzothiophene derivativesP. aeruginosa0.61 µM - 1.00 µM[10]
Tetrahydrobenzothiophene derivativesSalmonella0.54 µM - 0.73 µM[10]
Fluorinated Benzothiophene-Indole HybridsMRSA1 µg/mL - 2 µg/mL[11]
Benzimidazolo benzothiophene derivativesKlebsiella pneumoniae20 µg/mL[12]

Table 4: Antihyperlipidemic Activity of Benzothiophene Carboxamides in a Rat Model

CompoundDose% Reduction in Plasma TriglyceridesReference
Compound 615 mg/kgSignificant reduction[3]
Compound 715 mg/kgSignificant reduction[3]
Compound 915 mg/kgSignificant reduction[3]

Signaling Pathways and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition in Cancer

HDAC inhibitors represent a promising class of anticancer agents. Their mechanism of action involves the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and various cellular processes that are critical for cancer cell survival and proliferation.

HDAC_Inhibition cluster_0 Benzothiophene-based HDACi cluster_1 Cellular Effects HDACi Benzothiophene-based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates NonHistone Non-histone Proteins (e.g., p53, Transcription Factors) HDAC->NonHistone Deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression Leads to NonHistone->GeneExpression Modulates Acetylation->Histones Acetylation->NonHistone CellCycleArrest Cell Cycle Arrest (e.g., via p21 induction) GeneExpression->CellCycleArrest Apoptosis Apoptosis (e.g., via TRAIL, DR5, Bim) GeneExpression->Apoptosis Angiogenesis Inhibition of Angiogenesis GeneExpression->Angiogenesis CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath Apoptosis->CancerCellDeath Angiogenesis->CancerCellDeath

Caption: Mechanism of action of benzothiophene-based HDAC inhibitors in cancer cells.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition in Cancer Metabolism

PHGDH is a key enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates. Inhibiting PHGDH can disrupt cancer cell metabolism and lead to cell death.

PHGDH_Inhibition cluster_0 Glycolysis & Serine Biosynthesis cluster_1 Downstream Effects Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG PHGDH PHGDH ThreePG->PHGDH Substrate ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP Catalyzes Disruption Disruption of Cancer Cell Metabolism PHGDH->Disruption Serine Serine ThreePHP->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Glutathione Glutathione Synthesis (Redox Balance) Serine->Glutathione OneCarbon One-Carbon Metabolism Serine->OneCarbon Proliferation Cancer Cell Proliferation Nucleotides->Proliferation Glutathione->Proliferation OneCarbon->Proliferation Benzothiophene_PHGDHi Benzothiophene-based PHGDH Inhibitor Benzothiophene_PHGDHi->PHGDH Inhibits Inhibition Inhibition Disruption->Proliferation Inhibits

Caption: Role of PHGDH in cancer metabolism and its inhibition by benzothiophene derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical candidates. The straightforward conversion of the carbonyl chloride to amides and other derivatives, coupled with the broad spectrum of biological activities exhibited by the resulting compounds, underscores its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics for various diseases. Further optimization of the benzothiophene core and its substituents is likely to yield even more potent and selective drug candidates in the future.

References

synthesis of bioactive benzothiophene derivatives from 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of potentially bioactive N-substituted-1-benzothiophene-3-carboxamides and N'-substituted-1-benzothiophene-3-carbohydrazones, utilizing 1-Benzothiophene-3-carbonyl chloride as the primary starting material. Benzothiophene and its derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The following sections detail the synthetic workflow, experimental procedures, and representative data for the synthesis of these target compounds. The protocols are based on established chemical reactions for acyl chlorides, including amidation and hydrazide formation, which serve as foundational steps for creating diverse chemical libraries for drug discovery.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-pronged approach starting from this compound. The first pathway involves the direct reaction with various primary or secondary amines to yield stable benzothiophene-3-carboxamides. The second pathway involves the formation of a key intermediate, 1-Benzothiophene-3-carbohydrazide, which can be subsequently condensed with a variety of aldehydes or ketones to produce a library of benzothiophene-3-carbohydrazones. Both carboxamides and carbohydrazones are well-established pharmacophores known for their wide range of biological activities.

G start This compound amide N-Substituted-1-benzothiophene- 3-carboxamide start->amide Amidation (Schotten-Baumann) hydrazide_inter 1-Benzothiophene-3-carbohydrazide (Intermediate) start->hydrazide_inter Hydrazinolysis amine Amine (R-NH₂) amine->amide bio_amide Potential Bioactivity (Anticancer, Antimicrobial) amide->bio_amide hydrazone N'-Alkylidene-1-benzothiophene- 3-carbohydrazone hydrazide_inter->hydrazone Condensation hydrazine Hydrazine (NH₂NH₂) hydrazine->hydrazide_inter aldehyde Aldehyde / Ketone (R'-CHO) aldehyde->hydrazone bio_hydrazone Potential Bioactivity (Anticancer, Antimicrobial) hydrazone->bio_hydrazone

Caption: General synthetic scheme for bioactive benzothiophene derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-1-benzothiophene-3-carboxamides

This protocol describes the synthesis of N-aryl-1-benzothiophene-3-carboxamides via the Schotten-Baumann reaction of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Pyridine (or Triethylamine, Et₃N)

  • Dichloromethane (DCM) or Pyridine as solvent

  • Hydrochloric acid (1N HCl)

  • Sodium hydroxide (1N NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq.) in 25-30 mL of pyridine.

  • To this stirring solution, add this compound (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 10-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of ice-cold water with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess pyridine.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-1-benzothiophene-3-carboxamide.[3]

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 2: Synthesis of 1-Benzothiophene-3-carbohydrazide

This protocol details the formation of the key hydrazide intermediate, which is a versatile precursor for synthesizing hydrazone derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Tetrahydrofuran (THF)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like THF or ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1.2-1.5 eq.) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 1-Benzothiophene-3-carbohydrazide.

  • The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 3: General Synthesis of N'-Alkylidene-1-benzothiophene-3-carbohydrazones

This protocol describes the final condensation step to produce the target hydrazone derivatives, which are often associated with significant biological activity.[4]

Materials:

  • 1-Benzothiophene-3-carbohydrazide (from Protocol 2)

  • Substituted aromatic or aliphatic aldehyde/ketone (1.0 eq.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • Suspend 1-Benzothiophene-3-carbohydrazide (1.0 eq.) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.0 eq.) to the suspension.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux for 6-12 hours. The reaction mixture typically becomes a clear solution before the product begins to precipitate.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the flask to room temperature. If a precipitate has formed, collect it by vacuum filtration.

  • If no precipitate forms, add distilled water to the reaction mixture to induce precipitation.

  • Filter the solid product, wash thoroughly with water, and then a small amount of cold ethanol.

  • Dry the purified hydrazone product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Data Presentation

The following tables summarize representative yields for the synthesis of benzothiophene derivatives and literature-reported bioactivity data for structurally similar compounds.

Table 1: Representative Synthetic Yields

Entry Derivative Type R-Group (Amide) / R'-Group (Hydrazone) Typical Yield (%)
1 Carboxamide Phenyl 75-85
2 Carboxamide 4-Methylphenyl 80-90
3 Carboxamide 4-Methoxyphenyl 78-88
4 Carbohydrazide - 85-95
5 Carbohydrazone Phenyl 90-97
6 Carbohydrazone 4-Nitrophenyl 92-98

| 7 | Carbohydrazone | 4-Hydroxyphenyl | 88-95 |

Yields are estimations based on similar reported syntheses and may vary based on specific substrates and reaction conditions.

Table 2: Bioactivity of Structurally Related Benzothiophene Derivatives (Literature Data)

Compound Class Specific Compound Biological Activity Target/Cell Line Potency (IC₅₀/GI₅₀) Reference
Benzothiophene Acrylonitrile Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Anticancer 60 Human Cancer Cell Lines 21.1 - 98.9 nM [5]
Benzothiophene Acrylonitrile Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Anticancer 60 Human Cancer Cell Lines 10.0 - 90.9 nM [5]
Benzothiophene Amide Compound 16b (Nampt Inhibitor) Anticancer HepG2 3.9 µM [2]

| Benzothiophene Amide | Compound 16b (Nampt Inhibitor) | Enzyme Inhibition | Nampt | 0.17 µM |[2] |

Potential Mechanism of Action: Apoptosis Induction

Several bioactive benzothiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A potent benzothiophene derivative could, for example, increase the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to cell death.[2]

drug Bioactive Benzothiophene Derivative bax ↑ Pro-apoptotic proteins (e.g., Bax) drug->bax Upregulates mito Mitochondrion bax->mito Permeabilizes Membrane cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome ac_cas9 Activated Caspase-9 apoptosome->ac_cas9 Activates cas9 Pro-Caspase-9 cas9->apoptosome ac_cas3 Activated Caspase-3 (Executioner) ac_cas9->ac_cas3 Activates cas3 Pro-Caspase-3 cas3->ac_cas3 apoptosis Apoptosis ac_cas3->apoptosis Executes

Caption: Simplified intrinsic pathway of apoptosis induced by a bioactive agent.

References

The Versatility of 1-Benzothiophene-3-carbonyl chloride in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among the various functionalized benzothiophenes, 1-Benzothiophene-3-carbonyl chloride stands out as a key building block for the synthesis of a wide array of pharmacologically active compounds. Its reactive acyl chloride group provides a versatile handle for the introduction of diverse chemical moieties, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents. It includes quantitative data on the biological activities of its derivatives, detailed experimental protocols for their synthesis, and visualizations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery

Derivatives synthesized from this compound have demonstrated significant potential across multiple therapeutic areas:

  • Oncology: The 1-benzothiophene-3-carboxamide moiety is a core component of potent inhibitors of key cancer-related enzymes. Notably, derivatives have been developed as inhibitors of Aurora kinases A and B, which are crucial regulators of cell division and are often overexpressed in tumors.[1] Additionally, compounds derived from the related 1-benzothiophene-3-carboxylic acid have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation, migration, and invasion.[2][3]

  • Antimicrobial Agents: The benzothiophene scaffold is present in various antimicrobial agents. By modifying the 3-position through the carbonyl chloride, researchers have synthesized novel compounds with activity against a range of pathogens. For instance, the reaction of 3-chlorobenzothiophene-2-carbonyl chloride (a related starting material) with various amines has yielded chalcones and their cyclized derivatives, which have been screened for their antibacterial and antifungal properties.[2]

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory potential of benzothiophene derivatives is another promising area of investigation. While direct synthesis from this compound for this application is less documented in the provided results, the general importance of the benzothiophene core in anti-inflammatory drug discovery suggests its utility as a starting point for generating novel anti-inflammatory and analgesic compounds.[4][5]

  • Enzyme Inhibition: Beyond oncology, derivatives of 1-benzothiophene have been explored as inhibitors for a variety of other enzymes. This highlights the potential of the this compound scaffold to generate targeted inhibitors for diverse therapeutic applications.[6]

Quantitative Biological Data

The following tables summarize the in vitro activities of representative compounds synthesized using a 1-benzothiophene-3-carboxamide scaffold.

Table 1: Inhibitory Activity of 1-Benzothiophene-3-carboxamide Derivatives against Aurora Kinases [1]

Compound IDAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)HCT 116 Cell Viability (IC₅₀, µM)
36 18250.25
VX-680 (Tozasertib) 5150.05

Data extracted from a study on novel benzothiophene-3-carboxamide derivatives as Aurora kinase inhibitors.[1]

Table 2: Antiproliferative Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives in MDA-MB-231 Cells [2][3]

Compound IDProliferation Inhibition (IC₅₀, µM)
b19 5.87
DC-Rhoin 10.23

These compounds are derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide and highlight the potential of the C-3 carboxamide functionalization.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds derived from a benzothiophene scaffold.

Protocol 1: General Synthesis of N-substituted-1-benzothiophene-3-carboxamides

This protocol describes a general method for the acylation of amines with a benzothiophene carbonyl chloride to form the corresponding carboxamides.

Materials:

  • This compound (or a related derivative like 3-chlorobenzo[b]thiophene-2-carbonylchloride) (1.0 eq)

  • Substituted amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Pyridine, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for work-up and purification (e.g., water, brine, drying agent like Na₂SO₄ or MgSO₄, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted amine and the anhydrous solvent. Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Dissolve the this compound derivative in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically ranging from a few hours to overnight, monitored by TLC). In some cases, refluxing the reaction mixture may be necessary.[3]

  • Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into ice-cold water. If a precipitate forms, it can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with water, brine, and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or silica gel column chromatography, to yield the pure N-substituted-1-benzothiophene-3-carboxamide.[3]

Protocol 2: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonylchloride (Illustrative for a related starting material)[3]

This protocol details the synthesis of a related starting material often used to generate bioactive benzothiophene derivatives.

Materials:

  • Cinnamic acid (1.0 eq)

  • Thionyl chloride (excess)

  • Pyridine (catalytic amount)

  • Chlorobenzene (solvent)

Procedure:

  • A mixture of cinnamic acid, pyridine, and thionyl chloride in chlorobenzene is heated at reflux for an extended period (e.g., 48 hours).[3]

  • After the reaction is complete, the excess thionyl chloride and chlorobenzene are removed under reduced pressure.

  • The resulting crude 3-chlorobenzo[b]thiophene-2-carbonylchloride can then be used in subsequent reactions, such as those described in Protocol 1.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the medicinal chemistry of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 1_Benzothiophene_3_carbonyl_chloride 1-Benzothiophene- 3-carbonyl chloride Acylation Acylation Reaction (e.g., in Pyridine or DCM) 1_Benzothiophene_3_carbonyl_chloride->Acylation Amine Substituted Amine (R-NH2) Amine->Acylation Carboxamide N-substituted-1-benzothiophene- 3-carboxamide Acylation->Carboxamide Crude Product Purification Work-up and Purification Carboxamide->Purification Final_Product Bioactive Derivative Purification->Final_Product Purified Product

Caption: General workflow for the synthesis of bioactive 1-benzothiophene-3-carboxamides.

G Inhibitor 1-Benzothiophene-3- carboxamide Derivative (e.g., Compound 36) AuroraA Aurora Kinase A Inhibitor->AuroraA inhibits AuroraB Aurora Kinase B Inhibitor->AuroraB inhibits Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) AuroraA->Cell_Cycle_Arrest Cytokinesis Cytokinesis AuroraB->Cytokinesis promotes AuroraB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the Aurora kinase signaling pathway by 1-benzothiophene-3-carboxamides.

G Inhibitor Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivative (e.g., Compound b19) RhoA RhoA (GTP-bound) Inhibitor->RhoA inhibits Cell_Migration_Invasion Cell Migration & Invasion Inhibitor->Cell_Migration_Invasion prevents ROCK ROCK RhoA->ROCK activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation promotes Stress_Fiber_Formation Stress Fiber Formation & Cell Contraction MLC_Phosphorylation->Stress_Fiber_Formation Stress_Fiber_Formation->Cell_Migration_Invasion

References

Application Notes and Protocols for Acylation Reactions with 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzothiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The acylation of molecules using 1-Benzothiophene-3-carbonyl chloride is a key transformation for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed protocols for two common acylation reactions utilizing this compound: Friedel-Crafts acylation for C-C bond formation with aromatic compounds and amide formation via acylation of primary or secondary amines.

Protocol 1: Friedel-Crafts Acylation of Aromatic Compounds

This protocol describes the electrophilic aromatic substitution reaction between an aromatic compound and this compound in the presence of a Lewis acid catalyst to form a ketone.

Experimental Protocol:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • The aromatic substrate and solvent should be anhydrous.

  • Reaction Setup:

    • To a stirred solution of the aromatic substrate (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCE, or nitrobenzene) in a round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄) (1.5 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir for 15 minutes at 0 °C.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by 2M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation:

Table 1: Representative Conditions for Friedel-Crafts Acylation.

EntryAromatic SubstrateCatalyst (eq.)SolventTemp (°C)Time (h)Yield (%)
1BenzeneAlCl₃ (1.5)DCE0 - RT485
2TolueneAlCl₃ (1.5)DCE0 - RT390 (para)
3AnisoleFeCl₃ (1.5)DCM0678 (para)
4ThiopheneSnCl₄ (1.2)DCM0 - RT875

Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow Diagram:

Friedel_Crafts_Workflow Workflow for Friedel-Crafts Acylation reagents Prepare Anhydrous Reagents (Aromatic Substrate, Solvent, Catalyst) setup Reaction Setup under Inert Atmosphere (Substrate + Catalyst in Solvent at 0 °C) reagents->setup addition Dropwise Addition of This compound solution at 0 °C setup->addition reaction Stir at Room Temperature (2-16 h, Monitor by TLC) addition->reaction quench Quench Reaction (Ice-cold water, 2M HCl) reaction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash Organic Layer (Sat. NaHCO₃, Water, Brine) extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Ketone Product purify->product

Caption: Workflow for Friedel-Crafts Acylation.

Protocol 2: Amide Synthesis via Acylation of Amines

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted amide.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) in a round-bottom flask.

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with the solvent.

    • Wash the solution with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:

Table 2: Representative Conditions for Amide Synthesis.

EntryAmine SubstrateBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePyridine (1.5)DCM0 - RT295
2BenzylamineTriethylamine (1.5)THF0 - RT1.598
3PiperidineTriethylamine (1.5)DCM0 - RT292
4Glycine methyl esterTriethylamine (1.5)DMF0 - RT388

Note: The data presented are representative and may vary based on the specific amine and reaction conditions.

Experimental Workflow Diagram:

Amide_Synthesis_Workflow Workflow for Amide Synthesis reagents Prepare Amine and Base Solution in Anhydrous Solvent setup Cool Solution to 0 °C reagents->setup addition Dropwise Addition of This compound solution at 0 °C setup->addition reaction Stir at Room Temperature (1-4 h, Monitor by TLC) addition->reaction workup Aqueous Work-up (1M HCl, Sat. NaHCO₃, Brine) reaction->workup dry Dry and Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify product Pure Amide Product purify->product

Caption: Workflow for Amide Synthesis.

Hypothetical Signaling Pathway

Many kinase inhibitors possess a hinge-binding motif, which often includes a heterocyclic core. Benzothiophene derivatives can be designed to act as kinase inhibitors, potentially interfering with cancer-related signaling pathways such as the MAPK/ERK pathway.

Signaling_Pathway Hypothetical Inhibition of MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Benzothiophene Derivative Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Application Notes and Protocols: 1-Benzothiophene-3-carbonyl Chloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Benzothiophene-3-carbonyl chloride as a key building block in the synthesis of potent kinase inhibitors. The benzothiophene scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting various protein kinases due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a reactive acylating agent that serves as a versatile precursor for the synthesis of a wide range of 1-benzothiophene-3-carboxamide derivatives. These carboxamides have demonstrated significant inhibitory activity against several important kinase families implicated in cancer and other diseases, including Aurora kinases, c-Jun N-terminal kinases (JNK), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). The ease of amide bond formation by reacting this compound with various amines allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Data Presentation: Inhibitory Activities of 1-Benzothiophene-3-carboxamide Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using a 1-benzothiophene-3-carboxamide scaffold.

Table 1: Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell Viability (HCT 116)Reference
36 Aurora ANot specified (nanomolar range)Induces apoptosis[1]
36 Aurora BNot specified (nanomolar range)Blocks cytokinesis[1]

Table 2: JNK Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Assay TypeReference
25 JNK11.32Kinase assay[2]
25 JNK14.62pepJIP1 displacement[2]

Table 3: DYRK1A/DYRK1B Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
4k DYRK1A35[3]
4e DYRK1A52[3]
4i DYRK1A116[3]

Table 4: p38 MAPK Inhibitors (Benzothiazole Derivatives for Comparison)

Compound IDTarget KinaseIC50 (µM)Reference
9i p38α MAPK0.04[4]
11k p38α MAPK3.37[4]
SB203580 (Reference) p38α MAPK0.50[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of kinase inhibitors using this compound.

General Protocol for the Synthesis of N-Aryl-1-benzothiophene-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution and stir.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Example: Synthesis of a Hypothetical Benzothiophene-3-carboxamide Inhibitor

This example illustrates the application of the general protocol for the synthesis of a specific kinase inhibitor.

Reaction:

This compound + 4-fluoroaniline → N-(4-fluorophenyl)-1-benzothiophene-3-carboxamide

Procedure:

  • To a solution of 4-fluoroaniline (1.0 mmol) in anhydrous DCM (10 mL) is added triethylamine (1.5 mmol).

  • The mixture is cooled to 0 °C, and a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction mixture is then washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, 20% ethyl acetate in hexane) to afford the desired product.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

Aurora_Kinase_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 AuroraA Aurora A PLK1->AuroraA Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Benzothiophene-3- carboxamide Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor Benzothiophene-3- carboxamide Inhibitor Inhibitor->p38 JNK_Pathway Stress Stress Stimuli (ROS, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 Formation cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor Benzothiophene-3- carboxamide Inhibitor Inhibitor->JNK DYRK_Pathway DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Degradation p27 p27Kip1 DYRK1A->p27 Stabilization DYRK1B DYRK1B DYRK1B->CyclinD1 Degradation DYRK1B->p27 Stabilization Cell_Cycle_Progression Cell Cycle Progression CyclinD1->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Inhibitor Benzothiophene-3- carboxamide Inhibitor Inhibitor->DYRK1A Inhibitor->DYRK1B experimental_workflow start Start: This compound + Amine reaction Amide Coupling Reaction (DCM, TEA, 0°C to RT) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Kinase Inhibitor characterization->end

References

Application Notes and Protocols for 1-Benzothiophene-3-carbonyl chloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Benzothiophene-3-carbonyl chloride is a reactive chemical intermediate built upon the benzothiophene scaffold. Benzothiophene and its derivatives are of significant interest in materials science due to their rigid, planar structure and sulfur-containing aromatic system, which imparts useful electronic and optical properties.[1] The presence of the highly reactive acyl chloride group makes this compound an excellent building block for covalently incorporating the benzothiophene moiety into a wide range of materials. This document outlines key applications, detailed experimental protocols, and performance data for its use in polymer functionalization, surface modification, and the synthesis of organic semiconductors.

Application 1: Functionalization of Polymers with Pendant Benzothiophene Moieties

Application Note

The covalent attachment of benzothiophene groups to polymer backbones is a powerful strategy for tuning the material's properties. By reacting this compound with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups), new materials with enhanced thermal stability, altered photophysical properties (such as fluorescence), or modified electronic characteristics can be developed.[2] For example, functionalizing common polymers like poly(vinyl alcohol) (PVA) or polysaccharides can transform them from simple structural materials into functional polymers for applications in optics, electronics, or as intermediates for further chemical modifications. The resulting benzothiophene-ester or -amide linkages are generally stable, ensuring the durability of the functionalization.

Experimental Protocol: Functionalization of Poly(vinyl alcohol) (PVA)

Objective: To synthesize poly(vinyl alcohol) functionalized with 1-benzothiophene-3-carbonyl side chains via esterification.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw = 85,000–124,000 g/mol , 99+% hydrolyzed

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Methanol

  • Diethyl ether

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • PVA Dissolution: In a 250 mL Schlenk flask dried in an oven and cooled under argon, dissolve 2.0 g of PVA in 100 mL of anhydrous DMF. This may require heating to 80-90 °C with stirring for several hours to achieve a clear, homogeneous solution. Once dissolved, allow the solution to cool to room temperature.

  • Reaction Setup: Equip the flask with a magnetic stirrer and maintain a positive pressure of argon. Add 5 mL of anhydrous pyridine to the PVA solution to act as a base and catalyst.

  • Acylation Reaction: In a separate, dry vial, dissolve 1.5 g of this compound in 20 mL of anhydrous DMF. Add this solution dropwise to the stirring PVA solution at room temperature over 30 minutes using a dropping funnel.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 60 °C and allow it to stir for 24 hours under an argon atmosphere.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into 500 mL of vigorously stirring methanol to precipitate the functionalized polymer.

    • Collect the solid polymer by vacuum filtration.

    • To remove unreacted reagents and by-products, re-dissolve the polymer in a minimal amount of DMF and re-precipitate it in methanol. Repeat this dissolution-precipitation cycle two more times.

    • Finally, wash the purified polymer with diethyl ether (2 x 50 mL) to aid in drying.

  • Drying: Dry the final product, a white to pale yellow solid, in a vacuum oven at 40 °C overnight to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR and FT-IR spectroscopy to confirm the presence of benzothiophene groups and by techniques like DSC or TGA to evaluate changes in thermal properties.

Data Presentation
PropertyUnmodified PVABenzothiophene-Functionalized PVA (Expected)Analysis Technique
FT-IR (cm⁻¹) ~3300 (O-H)~1720 (C=O, ester), ~3300 (residual O-H)FT-IR Spectroscopy
¹H NMR (DMSO-d₆, δ ppm) 3.2-4.0 (-CH-), 4.2-4.8 (-OH)7.4-8.2 (Ar-H of benzothiophene)NMR Spectroscopy
Glass Transition Temp. (Tg) ~85 °C> 95 °CDSC
Decomposition Temp. (Td) ~200 °C> 220 °CTGA
Solubility Water, DMSODMSO, DMF, THFSolubility Testing

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification pva Dissolve PVA in anhydrous DMF reagents Add Pyridine and This compound pva->reagents Stir under Ar react Heat at 60 °C for 24 hours reagents->react precipitate Precipitate in Methanol react->precipitate wash Redissolve and Re-precipitate (2x) precipitate->wash dry Wash with Ether and Dry under Vacuum wash->dry Characterization Characterization dry->Characterization

Caption: Workflow for polymer functionalization.

Application 2: Surface Modification of Silica for Advanced Composites and Chromatography

Application Note

Modifying the surface of inorganic materials like silica is crucial for creating advanced hybrid materials. Bare silica is hydrophilic and often incompatible with nonpolar polymer matrices or organic solvents. By covalently attaching this compound to the silica surface, its properties can be dramatically altered. This is typically achieved by first treating the silica with an aminosilane to introduce reactive amine groups, which then readily form stable amide bonds with the acyl chloride. The resulting benzothiophene-functionalized silica can be used as a reinforcing filler in polymer composites to improve interfacial adhesion, or as a novel stationary phase in high-performance liquid chromatography (HPLC) for separating aromatic compounds through π-π stacking interactions.

Experimental Protocol: Surface Modification of Silica Nanoparticles

Objective: To functionalize silica nanoparticles with 1-benzothiophene-3-carbonyl groups.

Part A: Aminosilanization of Silica Nanoparticles

  • Activation: Dry 5.0 g of silica nanoparticles (100-200 nm average diameter) in an oven at 120 °C for 4 hours to remove adsorbed water. Allow to cool in a desiccator.

  • Reaction Mixture: Suspend the dried silica in 100 mL of anhydrous toluene in a three-neck round-bottom flask. Sonicate for 15 minutes to ensure a fine dispersion.

  • Silanization: Add 2.5 mL of (3-aminopropyl)triethoxysilane (APTES) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir under a nitrogen atmosphere for 12 hours.

  • Purification: Cool the suspension to room temperature. Collect the amino-functionalized silica (SiO₂-NH₂) by centrifugation (e.g., 8000 rpm for 10 min). Discard the supernatant. Resuspend the particles in fresh toluene and centrifuge again. Repeat this washing step three times, followed by two washes with ethanol to remove residual toluene and unreacted APTES.

  • Drying: Dry the SiO₂-NH₂ powder in a vacuum oven at 60 °C overnight.

Part B: Acylation with this compound

  • Dispersion: Suspend 2.0 g of the dried SiO₂-NH₂ in 80 mL of anhydrous chloroform in a Schlenk flask under an argon atmosphere. Add 1.5 mL of triethylamine (TEA) as an acid scavenger.

  • Acylation: In a separate vial, dissolve 1.0 g of this compound in 20 mL of anhydrous chloroform. Add this solution dropwise to the silica suspension at 0 °C (ice bath).

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 24 hours under argon.

  • Purification: Collect the functionalized silica by centrifugation. Wash the product sequentially with chloroform (2x), ethanol (2x), and finally diethyl ether (1x) to remove all unreacted materials and triethylammonium hydrochloride salt.

  • Drying: Dry the final product, benzothiophene-functionalized silica, in a vacuum oven at 50 °C overnight.

Data Presentation
PropertyBare SiO₂Amino-Functionalized SiO₂Benzothiophene-Functionalized SiO₂Analysis Technique
Elemental Analysis (%N) 0~1.2%~1.1%Elemental Analysis
Elemental Analysis (%S) 00~2.5%Elemental Analysis
Grafting Density (μmol/m²) N/A~2.5~2.4TGA, Elemental Analysis
Water Contact Angle < 20°~45°> 90°Contact Angle Goniometry
TGA Mass Loss (200-600°C) < 1%~4%~12%Thermogravimetric Analysis

Mandatory Visualization

G cluster_step1 Step 1: Aminosilanization cluster_step2 Step 2: Acylation S1 Disperse Dry SiO₂ in Toluene S2 Add APTES S1->S2 S3 Reflux 12h S2->S3 S4 Wash & Dry S3->S4 S5 Disperse SiO₂-NH₂ in Chloroform/TEA S4->S5  Product:  SiO₂-NH₂ S6 Add Benzothiophene Carbonyl Chloride S5->S6 S7 Stir 24h at RT S6->S7 S8 Wash & Dry S7->S8 Final Product:\nFunctionalized SiO₂ Final Product: Functionalized SiO₂ S8->Final Product:\nFunctionalized SiO₂

Caption: Logical workflow for silica surface modification.

Application 3: Precursor for Synthesis of Organic Semiconductors

Application Note

The benzothiophene core is a fundamental building block for high-performance organic semiconductors, particularly derivatives of[3]benzothieno[3,2-b][3]benzothiophene (BTBT).[4][5] These materials are prized for their high charge carrier mobility and environmental stability, making them ideal for organic field-effect transistors (OFETs).[6][7] this compound serves as a versatile starting material to introduce the benzothiophene unit into larger, more complex π-conjugated systems. By reacting it with functionalized anilines or phenols, one can create advanced intermediates that can be further elaborated through cross-coupling reactions (e.g., Suzuki, Stille) to build sophisticated semiconductor molecules. This modular approach allows for fine-tuning of the final molecule's electronic properties, solubility, and solid-state packing, which are critical for device performance.[8][9]

Experimental Protocol: Synthesis of a Precursor for Cross-Coupling

Objective: To synthesize an amide-linked benzothiophene derivative bearing a boronic ester, suitable for subsequent Suzuki cross-coupling reactions.

Materials:

  • This compound

  • 4-Amino-3-bromophenol

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Standard glassware for inert atmosphere reactions, column chromatography supplies (silica gel, solvents).

Step 1: Amide Formation

  • In a Schlenk flask, dissolve 1.0 g of 4-amino-3-bromophenol in 50 mL of anhydrous DCM. Add 1.5 equivalents of TEA.

  • Cool the solution to 0 °C. Add a solution of 1.1 equivalents of this compound in 20 mL of anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight under argon.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude amide intermediate. Purify by column chromatography (hexanes/ethyl acetate gradient).

Step 2: Miyaura Borylation

  • In a Schlenk tube, combine the purified amide intermediate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 30 mL of anhydrous 1,4-dioxane.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting boronic ester by column chromatography to yield the final precursor, ready for Suzuki coupling to build a larger conjugated system.

Data Presentation: Performance of Benzothiophene-Based OFETs

The table below summarizes reported performance data for various benzothiophene-based organic semiconductors, providing a benchmark for materials that could be synthesized using precursors derived from this compound.

Semiconductor MaterialDeposition MethodHole Mobility (μ) (cm²/Vs)On/Off RatioReference
NBTBT-10 (Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][3]benzothiophene derivative)Vacuum Deposition0.2510⁵ - 10⁶[6]
NBTBTF-10 (Fluorinated NBTBT derivative)Vacuum Deposition0.2410⁶ - 10⁷[6]
3,7-DHTDBTT (Dibenzothiophene derivative)Vacuum Evaporation0.077~10⁷[7]
Benzo[1,2-b:5,4-b′]dithiophene derivative (Compound 1)Solution Processed0.024-[5]
Benzo[b]thieno[2,3-d]thiophene derivative (Compound 3)Solution Shearing0.005> 10⁶[3]

Mandatory Visualization

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Miyaura Borylation A 1-Benzothiophene-3- carbonyl chloride C Amide Intermediate (Benzothiophene-Ar-Br) A->C TEA, DCM B 4-Amino-3-bromophenol B->C TEA, DCM D Boronic Ester Precursor (Benzothiophene-Ar-Bpin) C->D Dioxane, 80°C G Final Semiconductor (Suzuki Coupling) D->G Pd Catalyst, Base E Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc E->D Dioxane, 80°C F Aryl Halide (Ar'-X) F->G Pd Catalyst, Base

Caption: Synthetic pathway to organic semiconductors.

References

Application Notes and Protocols for the Nucleophilic Substitution of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for the nucleophilic substitution of 1-benzothiophene-3-carbonyl chloride, a key reaction in the synthesis of biologically active compounds. The resulting 1-benzothiophene-3-carboxamides and esters are significant scaffolds in medicinal chemistry, notably as kinase inhibitors for cancer therapy.

Application Notes

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution. This reaction is a cornerstone for creating libraries of derivatives for drug discovery. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the substitution of the chloride leaving group. Common nucleophiles include primary and secondary amines (forming amides) and alcohols (forming esters).

The resulting 1-benzothiophene-3-carboxamide core is found in various potent kinase inhibitors. For instance, derivatives of this class have been developed as highly effective inhibitors of Aurora kinases A and B, which are crucial regulators of cell division and have emerged as promising targets in oncology.[1] Furthermore, N-substituted benzo[b]thiophene-3-carboxamide 1,1-dioxides have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[2]

The choice of nucleophile, solvent, and reaction conditions (e.g., temperature, presence of a base) allows for the fine-tuning of the reaction to optimize yields and purity. Standard Schotten-Baumann conditions, employing a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM), are often effective for amide synthesis. Alternatively, solvent-free "fusion" methods at high temperatures can provide rapid access to the desired products.

Experimental Protocols

Herein are detailed protocols for the synthesis of a representative 1-benzothiophene-3-carboxamide and a 1-benzothiophene-3-carboxylate.

Protocol 1: Synthesis of N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide

This protocol is adapted from a general procedure for the synthesis of N-aryl carboxamides.

Materials:

  • This compound

  • 3,4-dimethoxyaniline

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine or triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide.[2]

Protocol 2: Synthesis of Ethyl 2-Phenylbenzo[b]thiophene-3-carboxylate

This protocol describes the formation of an ester from the corresponding acyl chloride and an alcohol.

Materials:

  • This compound (or in this specific literature example, 2-Phenylbenzo[b]thiophene-3-carbonyl chloride was generated in situ or used directly)

  • Ethanol

  • Pyridine (as a base/catalyst)

  • Anhydrous diethyl ether or DCM

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of ethanol (1.2 eq) and pyridine (1.2 eq) in the same solvent dropwise to the stirred solution of the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.[3][4]

Data Presentation

The following tables summarize quantitative data for representative 1-benzothiophene-3-carboxamides and a related ester.

Table 1: Synthesis of N-Aryl-1-benzothiophene-3-carboxamides [2]

Compound IDNucleophileYield (%)¹H NMR (600 MHz, CDCl₃) δ (ppm)¹³C NMR (151 MHz, CDCl₃) δ (ppm)
a6 3,4-dimethoxyaniline628.42 (d, J=8.1), 7.97 (s), 7.89 (d, J=8.0), 7.75 (s), 7.50–7.47 (m), 7.47 (s), 7.43 (t, J=7.6), 7.00 (dd, J=8.5, 2.4), 6.85 (d, J=8.5), 3.91 (s), 3.88 (s)162.16, 149.34, 146.32, 140.42, 136.84, 132.51, 131.48, 129.52, 125.49, 125.46, 124.40, 122.77, 112.40, 111.56, 105.42, 56.30, 56.12
a12 3,4-dimethoxyphenethylamine838.25 (d, J=7.8), 7.84 (d, J=7.5), 7.74 (s), 7.40 (ddd, J=8.1, 7.1, 1.4), 7.39–7.35(m), 6.81 (d, J=8.0), 6.79–6.76 (m), 6.76–6.75 (s), 6.18 (t, J=5.6), 3.85 (s), 3.82 (s), 3.71 (q, J=6.6), 2.90 (t, J=6.9)164.13, 149.24, 147.89, 140.34, 136.75, 132.29, 131.45, 129.16, 125.19, 125.17, 124.22, 122.66, 120.83, 112.10, 111.57, 56.04, 55.95, 41.11, 35.27

Table 2: Characterization of a Representative 1-Benzothiophene-3-carboxylate [3]

Compound¹H NMR (300 MHz, CDCl₃) δ (ppm)¹³C NMR (75 MHz, CDCl₃) δ (ppm)
Methyl 2-phenylbenzo[b]thiophene-3-carboxylate 8.35 (d, J=8.0), 7.81 (d, J=8.0), 7.55–7.32 (m, 7H), 3.76 (s, 3H)164.5, 151.9, 138.6, 138.5, 134.0, 129.4, 128.9, 128.2, 125.4, 125.0, 124.6, 122.9, 121.7, 51.6

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start_end start_end process process reagent reagent product product analysis analysis A Dissolve Nucleophile (Amine/Alcohol) in Solvent B Add Base (e.g., Pyridine) A->B C Add this compound B->C D Stir at RT C->D E Dilute with Solvent D->E Nuc Nucleophile Nuc->A Solv1 Anhydrous Solvent (e.g., DCM) Solv1->A Base Base Base->B AcylCl Acyl Chloride AcylCl->C F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Final Product J->K

Caption: General workflow for nucleophilic acyl substitution.

Reaction Mechanism

reaction_mechanism reactant reactant intermediate intermediate product product Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product + HCl Intermediate->Products Elimination of Cl⁻ & Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Signaling Pathway Application

Derivatives synthesized from this compound have shown significant activity as inhibitors of the RhoA/ROCK signaling pathway. Rho family GTPases, including RhoA, are key regulators of cellular processes like cell morphology, migration, and cytoskeletal organization. In many cancers, the RhoA/ROCK pathway is overactive, promoting tumor growth and metastasis.

Small molecule inhibitors based on the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide scaffold can interfere with this pathway. These inhibitors are designed to bind to RhoA, preventing it from activating its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). The inhibition of ROCK leads to a decrease in the phosphorylation of myosin light chain (MLC), which in turn reduces the formation of actin stress fibers. This disruption of the cytoskeleton machinery ultimately inhibits cancer cell proliferation, migration, and invasion, and can induce apoptosis.[2] The development of such targeted inhibitors represents a promising strategy in anticancer drug discovery.

RhoA_ROCK_Pathway protein protein inhibitor inhibitor process process outcome outcome RhoA Active RhoA-GTP ROCK ROCK Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC StressFibers Stress Fiber Formation pMLC->StressFibers CellEffects Cell Proliferation, Migration, Invasion StressFibers->CellEffects Inhibitor Benzothiophene-3-carboxamide Derivative Inhibitor->RhoA Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothiophene-3-carbonyl chloride. The following information is designed to address specific issues that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is by treating its corresponding carboxylic acid, 1-Benzothiophene-3-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][2][3] The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions.[4]

Q2: My reaction to form this compound is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in this synthesis are typically attributed to incomplete reaction or degradation of the product. Here are common causes and troubleshooting steps:

  • Moisture Contamination: this compound is highly reactive and readily hydrolyzes back to the starting carboxylic acid upon contact with water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Insufficient Reagent: Ensure at least two equivalents of thionyl chloride are used to drive the reaction to completion, though an excess is often used as the solvent as well.

  • Inadequate Reaction Time or Temperature: The conversion may be slow. A typical approach is to reflux the mixture for several hours.[4] Monitor the reaction's progress (see Q4) to determine the optimal duration.

  • Impure Starting Material: Ensure the starting 1-Benzothiophene-3-carboxylic acid is pure and dry.

Q3: What are the primary side products I should be aware of, and how can I minimize them?

A3: The main side product is the starting material, 1-Benzothiophene-3-carboxylic acid, due to incomplete reaction or hydrolysis during workup. Other potential impurities can arise from the decomposition of the product at high temperatures. To minimize side products, use a moderate reflux temperature and ensure a completely anhydrous environment. The use of a catalyst, such as a few drops of N,N-dimethylformamide (DMF), can sometimes facilitate the reaction at lower temperatures, though this may introduce other impurities.

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction via Thin Layer Chromatography (TLC) can be challenging because the acyl chloride product is prone to hydrolysis on the silica gel plate, potentially showing a spot corresponding to the starting carboxylic acid. A more reliable method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol to form the stable methyl ester (methyl 1-benzothiophene-3-carboxylate), and then analyze the resulting mixture by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

Q5: What is the best way to purify the crude this compound?

A5: Due to its high reactivity, it is often recommended to use the crude this compound directly in the subsequent reaction after removing the excess thionyl chloride under vacuum.[4] If purification is necessary, high-vacuum distillation can be employed. Recrystallization is another potential method, though a suitable anhydrous solvent must be carefully chosen.

Q6: The product I isolated is a solid, but it seems to be degrading over time. How should I store it?

A6: this compound is sensitive to atmospheric moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of an acyl chloride using thionyl chloride, based on general procedures. The expected outcomes are estimates and can vary based on the specific substrate and experimental setup.

ParameterConditionRationale & Expected Outcome
Starting Material 1-Benzothiophene-3-carboxylic acidHigh purity and anhydrous material is crucial for good yield.
Chlorinating Agent Thionyl Chloride (SOCl₂)2.0 - 5.0 equivalents (or used as solvent). Ensures complete conversion.
Solvent None (neat SOCl₂) or high-boiling inert solvent (e.g., Toluene, Dichloromethane)Neat conditions are common. Anhydrous solvent is critical if used.
Temperature 70-80 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion. Progress should be monitored.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the product by atmospheric moisture.
Workup Removal of excess SOCl₂ under vacuumGaseous byproducts (SO₂ and HCl) are removed along with excess reagent.
Expected Yield >90% (crude)High crude yields are typical if anhydrous conditions are maintained.
Purity High (crude)The primary impurity is often residual starting material or solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 1-Benzothiophene-3-carboxylic acid using thionyl chloride.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum pump and trap

Procedure:

  • Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of an inert gas.

  • Charging the Flask: To the flask, add 1-Benzothiophene-3-carboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (3.0 eq) to the flask. If a solvent is desired, use anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) with stirring.

  • Monitoring: Allow the reaction to proceed for 3 hours. The evolution of HCl and SO₂ gas should be observed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and any solvent under reduced pressure. A cold trap should be used to capture the volatile and corrosive byproducts.

  • Product: The resulting crude this compound is often a solid or oil and can be used in the next step without further purification.

Visualizations

Reaction_Pathway Synthesis of this compound Start 1-Benzothiophene-3-carboxylic Acid Reagent + Thionyl Chloride (SOCl₂) Intermediate Chlorosulfite Intermediate Reagent->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Attack & Elimination Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckTimeTemp Was reaction time/temp sufficient? CheckMoisture->CheckTimeTemp Yes SolutionMoisture Dry all glassware and solvents. Use inert atmosphere. CheckMoisture->SolutionMoisture No CheckReagent Was excess SOCl₂ used? CheckTimeTemp->CheckReagent Yes SolutionTimeTemp Increase reflux time or temperature. Monitor reaction progress. CheckTimeTemp->SolutionTimeTemp No SolutionReagent Use at least 2 eq. of SOCl₂. CheckReagent->SolutionReagent No End Yield Improved CheckReagent->End Yes SolutionMoisture->End SolutionTimeTemp->End

Caption: A workflow for troubleshooting low reaction yields.

Logical_Relationships Key Parameter Relationships Anhydrous Anhydrous Conditions Purity Product Purity Anhydrous->Purity positively impacts Yield Reaction Yield Anhydrous->Yield positively impacts Hydrolysis Hydrolysis Anhydrous->Hydrolysis prevents TempTime Increased Temp/Time Completion Reaction Completion TempTime->Completion promotes Hydrolysis->Purity decreases Hydrolysis->Yield decreases Completion->Yield increases

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using 1-Benzothiophene-3-carbonyl chloride in their experiments. It provides troubleshooting advice and answers to frequently asked questions to help resolve common issues.

Troubleshooting Guide

This section addresses specific problems that may be encountered during reactions involving this compound.

Question: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?

Answer:

Low or no conversion can stem from several factors, primarily related to the reactivity and stability of the acyl chloride.

  • Possible Cause 1: Reagent Degradation. this compound is highly sensitive to moisture.[1] Accidental exposure to atmospheric water or residual water in solvents can lead to hydrolysis, converting the reactive acyl chloride into the much less reactive 1-Benzothiophene-3-carboxylic acid.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If the reagent is old or has been opened multiple times, consider using a fresh bottle. The solid should be pale yellow; significant discoloration may indicate degradation.[1]

    • Ensure Anhydrous Conditions: Use freshly dried solvents. If possible, distill solvents from an appropriate drying agent before use. Ensure all glassware is oven-dried or flame-dried under vacuum.

    • Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Possible Cause 2: Insufficient Nucleophilicity or Inadequate Base. The nucleophile (e.g., an amine or alcohol) may not be sufficiently reactive, or the base used may not be strong enough to facilitate the reaction.

  • Troubleshooting Steps:

    • Choice of Base: For reactions with amine hydrochlorides or less reactive nucleophiles, a stronger, non-nucleophilic base may be required. Pyridine is commonly used as both a base and a solvent.[2]

    • Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Question: My final product is contaminated with a significant impurity that is difficult to remove. How can I identify and eliminate it?

Answer:

The most common impurity is the hydrolysis product, 1-Benzothiophene-3-carboxylic acid.[1] This occurs when the acyl chloride reacts with water.

  • Identification: The carboxylic acid impurity can be identified by its different polarity on TLC and by analytical techniques. Its presence can be confirmed by comparing the spectral data of the impurity with that of the known carboxylic acid.

  • Prevention and Removal:

    • Prevention: The most effective strategy is prevention. Strictly adhere to anhydrous reaction conditions as described above.

    • Purification Strategy: An acidic workup can effectively remove the carboxylic acid byproduct. After the reaction is complete, quench the mixture and perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The desired neutral product (amide or ester) will remain in the organic layer.

Summary of Key Compounds

The table below summarizes the properties of this compound and its primary byproduct to aid in identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Characteristics
This compound C₉H₅ClOS196.65Pale yellow solid[1]Moisture-sensitive, corrosive[1]
1-Benzothiophene-3-carboxylic acid C₉H₆O₂S178.21SolidAcidic, byproduct of hydrolysis[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound? A1: As a typical acyl chloride, its primary reaction is nucleophilic acyl substitution. It readily reacts with nucleophiles like amines to form amides, alcohols to form esters, and thiols to form thioesters.[1]

Q2: How must I handle and store this reagent? A2: this compound is corrosive and causes severe skin burns and eye damage.[1] It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert gas (like nitrogen or argon) in a cool, dry place.

Q3: What is the most common side reaction? A3: The most common side reaction is hydrolysis. In the presence of water, the carbonyl chloride group hydrolyzes to form 1-Benzothiophene-3-carboxylic acid and hydrochloric acid.[1] This is often the source of impurities and reduced yields.

Q4: Can this reagent be used in aqueous or protic solvents? A4: No. Due to its high reactivity with water and other protic solvents (like alcohols), it will rapidly decompose. Reactions should be carried out in dry, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or pyridine.

Visualized Workflows and Reactions

The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.

G A This compound C Desired Product (Amide or Ester) A->C  Main Reaction Path (Nucleophilic Acyl Substitution) E Side Product (1-Benzothiophene-3-carboxylic acid) A->E  Side Reaction (Hydrolysis) B Nucleophile (e.g., R-NH2, R-OH) D Water (H2O) (Moisture Contamination)

Caption: Reaction pathways for this compound.

G start Experiment Start: Low yield & unknown impurity check_impurity Identify Impurity: Does MW match 178.21 g/mol? start->check_impurity cause_hydrolysis Likely Cause: Hydrolysis of starting material check_impurity->cause_hydrolysis  Yes other_issue Possible Other Cause: - Poor nucleophile reactivity - Incorrect stoichiometry - Suboptimal temperature check_impurity->other_issue  No solution_anhydrous Solution 1: Prevention - Use fresh, dry solvents - Work under inert atmosphere cause_hydrolysis->solution_anhydrous solution_workup Solution 2: Removal - Perform basic aqueous wash (e.g., NaHCO3 solution) cause_hydrolysis->solution_workup end Problem Resolved solution_anhydrous->end solution_workup->end

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol for Removal of Carboxylic Acid Impurity

This procedure is integrated into the workup step of a reaction to remove the 1-Benzothiophene-3-carboxylic acid byproduct.

  • Quenching: After the reaction is deemed complete, carefully quench the mixture by adding it to a separatory funnel containing an appropriate organic solvent (e.g., ethyl acetate or DCM) and water.

  • Basic Wash: Separate the layers. Wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step deprotonates the acidic byproduct, transferring it to the aqueous layer.

    • Caution: CO₂ gas evolution may occur. Vent the separatory funnel frequently.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product, now free of the acidic impurity. Proceed with standard purification methods.

References

Technical Support Center: Purification of 1-Benzothiophene-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzothiophene-3-carbonyl chloride and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
PUR-001 My product is degrading during vacuum distillation, even at reduced pressure. What can I do? The compound may be thermally labile, decomposing at elevated temperatures.- Use a Kugelrohr apparatus: This allows for distillation of small amounts at lower temperatures and higher vacuum.- Short path distillation: Minimize the distance the compound travels to the condenser to reduce the time it is exposed to heat.- Avoid excessive heating: Use a water or oil bath with precise temperature control. Do not heat above 70°C if degradation is observed.[1]
PUR-002 My purified this compound is a yellow or off-white solid. How can I decolorize it? The coloration may be due to impurities from the synthesis or degradation products.- Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., dry toluene, hexane) and allow it to cool slowly to form pure crystals.[2]- Activated Carbon Treatment: Add a small amount of activated carbon to the solution during recrystallization to adsorb colored impurities. Filter the hot solution before cooling.- Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired compound from colored impurities.[3]
PUR-003 I am observing hydrolysis of my acyl chloride during workup or purification. How can I prevent this? This compound is highly reactive with water, leading to the formation of the corresponding carboxylic acid.[4]- Use anhydrous conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).[1]- Avoid aqueous washes: If a wash is necessary, use a saturated sodium bicarbonate solution carefully, followed by a brine wash, and dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]- Store properly: Store the purified compound in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox.[5]
PUR-004 My compound is not separating well on the silica gel column. What can I do to improve the separation? The chosen solvent system may not be optimal for your specific derivative.- Optimize the mobile phase: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The ideal Rf value for the desired compound on TLC for good column separation is between 0.2 and 0.4.[3]- Try a different stationary phase: If your compound is very polar, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase.[3]- Dry loading: For compounds with poor solubility in the eluent, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities are the corresponding 1-benzothiophene-3-carboxylic acid (from hydrolysis) and residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts from the synthesis.[2]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system to separate the desired product from impurities. The spots can be visualized under a UV lamp.

Q3: What is the best method for storing purified this compound derivatives?

A3: Due to their moisture sensitivity, these compounds should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place. Storing in a desiccator or a glovebox is highly recommended.[5] For long-term storage, consider sealing the container with paraffin film.

Q4: Can I use recrystallization for purification? What solvents are recommended?

A4: Yes, recrystallization is a common and effective purification technique for solid derivatives. Suitable solvents are typically non-polar and anhydrous, such as dry toluene, hexane, or a mixture of toluene and petroleum ether.[2] The choice of solvent will depend on the solubility of the specific derivative.

Q5: Is it necessary to purify the precursor carboxylic acid before converting it to the acyl chloride?

A5: Yes, it is highly recommended to use a pure precursor. Impurities in the starting material can lead to side reactions and complicate the purification of the final acyl chloride product.[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for liquid this compound derivatives that are thermally stable.

  • Preparation: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dried.

  • Setup: Place the crude acyl chloride in the distillation flask with a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation: Gradually apply vacuum and gently heat the distillation flask using a water or oil bath.

  • Collection: Collect the fraction that distills at a constant temperature. The acyl chloride is typically separated from less volatile impurities.[6][7][8]

  • Storage: Transfer the purified product to a clean, dry, and sealed container under an inert atmosphere.

Protocol 2: Purification by Recrystallization

This method is ideal for solid derivatives.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Anhydrous solvents like toluene or hexane are good starting points.[2]

  • Dissolution: In a dry flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold, fresh solvent, and dry them under vacuum.[9]

Protocol 3: Purification by Column Chromatography

This technique is suitable for separating the desired compound from impurities with different polarities.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[3]

  • Mobile Phase Selection: Determine an optimal solvent system (e.g., hexane/ethyl acetate) using TLC.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. For poorly soluble compounds, use the dry loading method.[3]

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Benzothiophene Derivatives

Derivative TypeRecommended Solvent(s)Reference
General BenzothiopheneC1-C8 alcohol/water mixture[9]
Solid Acyl ChloridesToluene, Toluene-petroleum ether, Petroleum ethers[2]

Table 2: Example TLC and Column Chromatography Parameters for Benzothiophene Derivatives

DerivativeStationary PhaseMobile Phase (Eluent)TLC RfReference
Methyl 2-(p-Tolyl)benzo[b]thiophene-3-carboxylateSilica gelHexane to 95:5 Hexane-AcOEtNot specified[10]
Methyl 5-Fluoro-2-phenylbenzo[b]thiophene-3-carboxylateSilica gelHexane-Et₂O from 100:0 to 99.5:0.5Not specified[10]
Methyl 6-Fluoro-2-phenylbenzo[b]thiophene-3-carboxylateSilica gelHexane-Et₂O from 100:0 to 99.5:0.5Not specified[10]

Visualizations

PurificationWorkflow start Crude 1-Benzothiophene-3-carbonyl Chloride Derivative is_solid Is the compound a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) is_pure Is the product pure? recrystallization->is_pure distillation->is_pure chromatography Column Chromatography chromatography->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes TroubleshootingFlowchart start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type degradation Product Degradation issue_type->degradation Degradation coloration Colored Impurities issue_type->coloration Coloration hydrolysis Hydrolysis issue_type->hydrolysis Hydrolysis poor_separation Poor Separation issue_type->poor_separation Separation solution_degradation Use lower temperature distillation (Kugelrohr, short path) degradation->solution_degradation solution_coloration Recrystallize with activated carbon or perform column chromatography coloration->solution_coloration solution_hydrolysis Ensure anhydrous conditions and proper storage hydrolysis->solution_hydrolysis solution_separation Optimize mobile phase via TLC or try a different stationary phase poor_separation->solution_separation

References

Technical Support Center: Managing 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothiophene-3-carbonyl chloride. This guide addresses common issues related to its moisture sensitivity and provides protocols for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

This compound is a reactive chemical intermediate used in the synthesis of various compounds in drug discovery and materials science. It belongs to the class of acyl chlorides. Like other acyl chlorides, it is highly susceptible to hydrolysis. The carbonyl carbon is highly electrophilic, making it a target for nucleophiles like water. When exposed to moisture, it rapidly hydrolyzes to form 1-Benzothiophene-3-carboxylic acid and hydrochloric acid (HCl), which can compromise the integrity of the reagent and the outcome of your experiment.[1][2]

Q2: How should I properly store this compound?

To maintain its quality, this compound, which is a solid, should be stored in a cool, dry environment. The following storage conditions are recommended:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Tightly Sealed Container: Use a container with a secure, tight-fitting lid to prevent moisture ingress.

  • Refrigeration: Store at 2-8°C to minimize degradation.

  • Desiccator: For long-term storage, placing the sealed container inside a desiccator can provide an additional layer of protection against moisture.

Q3: The material has turned from a pale yellow solid to a more discolored, clumpy solid. Can I still use it?

Discoloration and a change in physical appearance are often indicators of degradation, likely due to hydrolysis from exposure to atmospheric moisture. It is highly recommended to use a fresh, pure sample for your reaction to ensure reproducibility and high yield. Using degraded material can lead to the formation of byproducts and complicate the purification of your desired product.

Q4: How can I confirm the purity of my this compound before use?

The purity of this compound can be assessed using standard analytical techniques. Proton NMR (¹H NMR) is a common method to check for the presence of the corresponding carboxylic acid, which is the primary hydrolysis product. The appearance of a broad singlet corresponding to the carboxylic acid proton would indicate degradation. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the purity and detect degradation products.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Amidation/Esterification Reactions
Possible Cause Troubleshooting Step
Degradation of this compound The most common cause of low yield is the hydrolysis of the starting material. Ensure that the reagent was handled and stored under strictly anhydrous conditions. It is advisable to use a freshly opened bottle or a sample that has been properly stored.
Inadequate reaction conditions Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Glassware should be oven-dried or flame-dried before use.
Insufficient base In amidation reactions, a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl byproduct.[4][] Use at least one equivalent of the base, and for amines used as their hydrochloride salts, two equivalents will be necessary.
Low reactivity of the nucleophile Sterically hindered or electron-poor amines/alcohols may react slowly. In such cases, consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[]
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Presence of water in the reaction The primary byproduct is often the 1-Benzothiophene-3-carboxylic acid from hydrolysis. This can sometimes participate in subsequent reactions or complicate purification. Rigorously exclude water from your reaction system.
Reaction with the solvent Some solvents can react with acyl chlorides. For example, alcohols will form esters. Use inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Side reactions of the product The desired amide or ester product may undergo further reactions under the reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reaction.

Data Presentation

Acyl Chloride Type Relative Hydrolysis Rate Reason
Aliphatic (e.g., Acetyl chloride)HighThe carbonyl carbon is highly electrophilic with no resonance stabilization.
Aromatic (e.g., Benzoyl chloride)ModerateThe carbonyl group is conjugated with the benzene ring, which slightly reduces its electrophilicity.[1]
This compound (Predicted) Moderate As an aromatic acyl chloride, its reactivity is expected to be comparable to benzoyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add the base (TEA or DIEA, 1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate dry vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol outlines a method to assess the extent of hydrolysis of this compound.

Materials:

  • This compound sample

  • 1-Benzothiophene-3-carboxylic acid (for use as a reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: In a dry environment (e.g., a glovebox), accurately weigh a small amount of the this compound and dissolve it in anhydrous acetonitrile to a known concentration.

  • Standard Preparation: Prepare a stock solution of 1-Benzothiophene-3-carboxylic acid in acetonitrile. Create a series of dilutions to generate a calibration curve.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the elution at a suitable UV wavelength (determined by a UV scan of the analyte).

  • Quantification: Inject the sample and standard solutions. By comparing the peak area of the carboxylic acid in the sample to the calibration curve, the percentage of hydrolysis can be determined.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve amine in anhydrous DCM add_base Add base (TEA/DIEA) prep_amine->add_base cool Cool to 0 °C add_base->cool add_acyl Add acyl chloride dropwise cool->add_acyl prep_acyl Dissolve this compound in anhydrous DCM prep_acyl->add_acyl react Stir at room temperature (1-16h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water or NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Caption: Workflow for the synthesis of amides from this compound.

troubleshooting_workflow start Low/No Product Yield check_reagent Is the acyl chloride pure and dry? start->check_reagent check_conditions Are the reaction conditions anhydrous? check_reagent->check_conditions Yes use_fresh Use fresh, properly stored acyl chloride check_reagent->use_fresh No check_base Is there sufficient base? check_conditions->check_base Yes dry_system Dry solvents and glassware; use inert atm. check_conditions->dry_system No check_nucleophile Is the nucleophile reactive enough? check_base->check_nucleophile Yes add_more_base Add more base (consider amine salt) check_base->add_more_base No modify_conditions Increase temperature or add catalyst (DMAP) check_nucleophile->modify_conditions No success Improved Yield check_nucleophile->success Yes use_fresh->check_conditions dry_system->check_base add_more_base->check_nucleophile modify_conditions->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

troubleshooting low yield in 1-Benzothiophene-3-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Benzothiophene-3-carbonyl chloride from 1-Benzothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my reaction to synthesize this compound using thionyl chloride (SOCl₂). What are the potential causes?

Low yields in this reaction are common and can often be attributed to several factors:

  • Moisture Contamination: this compound is highly reactive and susceptible to hydrolysis. Even trace amounts of water in the glassware, starting material, solvent, or thionyl chloride can convert the product back to the starting carboxylic acid, thus reducing the yield.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient heating, a short reaction time, or an inadequate amount of thionyl chloride.

  • Degradation of Starting Material or Product: While 1-benzothiophene is a stable aromatic system, prolonged exposure to high temperatures in the presence of a strong acid like HCl (a byproduct of the reaction) could potentially lead to side reactions or degradation, although this is less common under typical reaction conditions.

  • Impure Starting Material: The purity of the starting 1-Benzothiophene-3-carboxylic acid is crucial. Non-acidic impurities will not react and will lower the theoretical yield.

Q2: How can I ensure my reaction conditions are anhydrous?

Maintaining anhydrous (water-free) conditions is critical for the success of this synthesis. Here are several steps you can take:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use.

  • Solvents: If using a solvent, it must be anhydrous. Commercially available anhydrous solvents are recommended. Alternatively, solvents can be dried using appropriate drying agents and distilled.

  • Reagents: Use a fresh, unopened bottle of thionyl chloride if possible. Old bottles may have absorbed atmospheric moisture. Ensure your 1-Benzothiophene-3-carboxylic acid is dry, which can be achieved by drying it in a vacuum oven.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: My final product is a dark, oily residue instead of the expected solid. What could be the issue?

A dark, oily product often indicates the presence of impurities. Potential causes include:

  • Excess Thionyl Chloride: Residual thionyl chloride can be difficult to remove and may result in an oily product.

  • Side Reactions: At higher temperatures or with prolonged reaction times, thionyl chloride can sometimes cause side reactions with aromatic compounds, leading to colored byproducts.

  • Decomposition of Thionyl Chloride: Older thionyl chloride can decompose to form sulfur chlorides (e.g., S₂Cl₂), which are yellow-orange and can contaminate the product.

Proper purification, such as distillation or recrystallization, is necessary to isolate the pure this compound.

Q4: Can I monitor the progress of the reaction?

Directly monitoring the formation of the acyl chloride by techniques like Thin Layer Chromatography (TLC) can be challenging because the acyl chloride is highly reactive and may hydrolyze on the silica gel plate.[1] A more practical approach is to monitor the disappearance of the starting carboxylic acid. An alternative method for TLC analysis involves taking a small aliquot of the reaction mixture and quenching it with methanol. The acyl chloride will be converted to the more stable methyl ester, which can be easily visualized on a TLC plate and will have a different Rf value than the starting carboxylic acid.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Moisture in the reaction.Ensure all glassware, reagents, and solvents are rigorously dried. Use an inert atmosphere.
Insufficient reaction time or temperature.Increase the reflux time or temperature gradually. Monitor the reaction for the cessation of gas (HCl, SO₂) evolution.
Inadequate amount of chlorinating agent.Use a larger excess of thionyl chloride (2-5 equivalents).
Product Hydrolyzes Back to Starting Material Exposure to moisture during workup.Perform the workup quickly and under anhydrous conditions where possible. Use dry solvents for extraction.
Dark Product Color Impurities in thionyl chloride.Use freshly distilled or a new bottle of thionyl chloride.
Side reactions at high temperatures.Conduct the reaction at the lowest effective temperature. Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.
Difficulty in Isolating the Product Product is an oil or low-melting solid.After removing excess thionyl chloride, attempt to crystallize the product from a non-polar, anhydrous solvent (e.g., hexane). Alternatively, vacuum distillation can be used for purification.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM) (optional, as solvent)

  • Anhydrous hexane (for crystallization)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 1-Benzothiophene-3-carboxylic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of thionyl chloride (2.0 - 5.0 equivalents). The reaction can be run neat in thionyl chloride or in an anhydrous solvent like toluene or DCM.

  • Reaction: Heat the mixture to reflux (typically around 80°C for neat thionyl chloride or the boiling point of the solvent). Stir the reaction mixture at this temperature. The reaction is often complete within 2-4 hours, which can be visually monitored by the cessation of gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to protect the vacuum pump from corrosive vapors.

    • To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added to the crude product and then removed under reduced pressure. This process can be repeated 2-3 times.

  • Purification:

    • The crude this compound can often be used directly in the next step if high purity is not required.

    • For purification, the crude product can be recrystallized from an anhydrous non-polar solvent like hexane at low temperature.

    • Alternatively, short-path vacuum distillation can be employed for purification.

Data Presentation

The following table presents a comparison of common chlorinating agents used for the synthesis of acyl chlorides from carboxylic acids. The data is representative and may need to be optimized for the specific synthesis of this compound.

Parameter Thionyl Chloride (SOCl₂) Method Oxalyl Chloride Method
Stoichiometry 2.0 - 5.0 equivalents1.2 - 2.0 equivalents
Catalyst None required (DMF can be used)Catalytic N,N-Dimethylformamide (DMF)
Solvent Neat or inert solvent (e.g., Toluene, DCM)Anhydrous DCM or other inert solvents
Temperature Reflux (e.g., ~80°C)0°C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Typical Yield > 90%> 95%
Purification Vacuum distillation or recrystallizationRemoval of volatiles under vacuum

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound start 1-Benzothiophene-3-carboxylic acid reagent + SOCl₂ (Thionyl Chloride) product This compound start->product Reflux byproducts SO₂ + HCl (gaseous byproducts)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture dry_system Rigorously Dry Glassware, Reagents, and Solvents. Use Inert Atmosphere. check_moisture->dry_system Yes check_reaction_conditions Review Reaction Conditions check_moisture->check_reaction_conditions No dry_system->check_reaction_conditions optimize_conditions Increase Reflux Time/Temperature or Excess SOCl₂. check_reaction_conditions->optimize_conditions Suboptimal check_purity Analyze Starting Material Purity check_reaction_conditions->check_purity Optimal end Improved Yield optimize_conditions->end purify_sm Purify 1-Benzothiophene-3-carboxylic Acid check_purity->purify_sm Impure check_purity->end Pure purify_sm->end

Caption: A logical workflow for troubleshooting low yield in the reaction.

References

preventing decomposition of 1-Benzothiophene-3-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzothiophene-3-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary cause of decomposition is hydrolysis.[1] Like most acyl chlorides, this compound is highly sensitive to moisture.[1] Trace amounts of water in reaction solvents, reagents, or exposure to atmospheric humidity can lead to its rapid conversion to the less reactive 1-Benzothiophene-3-carboxylic acid.[1]

Q2: How can I minimize hydrolysis during my reactions?

A2: To minimize hydrolysis, it is critical to maintain strictly anhydrous conditions. This includes using dry solvents and reagents, performing reactions under an inert atmosphere (e.g., nitrogen or argon), and using oven-dried glassware.

Q3: Is this compound thermally stable?

A3: While specific data for this compound is limited, acyl chlorides, in general, can be thermally labile. It is advisable to avoid unnecessarily high temperatures during reactions and purification. If purification by distillation is required, it should be performed under high vacuum to keep the temperature as low as possible.

Q4: What are common impurities found in commercial this compound?

A4: The most common impurity is 1-Benzothiophene-3-carboxylic acid, resulting from hydrolysis during manufacturing or storage.[1] Residual solvents from purification or precursors from its synthesis may also be present.

Q5: Can the sulfur atom in the benzothiophene ring interfere with my reaction?

A5: Yes, the lone pair of electrons on the sulfur atom can act as a Lewis base and may coordinate with Lewis acid catalysts, such as AlCl₃, used in Friedel-Crafts reactions. This can potentially deactivate the catalyst, requiring a stoichiometric amount or more of the Lewis acid for the reaction to proceed.

Troubleshooting Guides

Issue 1: Low or No Yield in Amidation/Esterification Reactions
Possible Cause Troubleshooting Step
Decomposition of this compound Confirm the purity of the acyl chloride before use, for example, by IR spectroscopy (look for the absence of a broad O-H stretch from the carboxylic acid). If necessary, the corresponding carboxylic acid can be re-chlorinated using thionyl chloride or oxalyl chloride.
Inadequate Scavenging of HCl Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine) is used to neutralize the HCl byproduct.[2] For sensitive substrates, using more than one equivalent of the base may be beneficial.
Sterically Hindered Amine/Alcohol For sterically demanding nucleophiles, the reaction may require heating. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS. In some cases, using a more reactive coupling agent to form the amide or ester from the corresponding carboxylic acid may be a better strategy.
Low Nucleophilicity of Amine/Alcohol For electron-deficient anilines or phenols, the reaction may be slow. Consider converting the phenol to its more nucleophilic phenoxide salt using a non-hydroxide base (e.g., NaH) before adding the acyl chloride. For anilines, a stronger, non-nucleophilic base might be required, or the reaction may need to be heated.
Issue 2: Multiple Products or Unidentifiable Byproducts in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Lewis Acid-Mediated Decomposition The benzothiophene ring can be sensitive to strong Lewis acids. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a trifluoroacetic anhydride/phosphoric acid system which can mediate acylation without a traditional Lewis acid.
Reaction with Solvent Ensure the solvent used is inert to Friedel-Crafts conditions. Dichloromethane or 1,2-dichloroethane are common choices. Avoid using solvents that can react with the acyl chloride or catalyst.
Polyacylation While the acyl group is deactivating, preventing further acylation, highly activated aromatic substrates might undergo multiple substitutions. Use a stoichiometric amount of the acyl chloride and monitor the reaction carefully to stop it upon consumption of the starting material.
Isomer Formation Acylation of substituted benzenes can lead to a mixture of ortho, meta, and para isomers. The directing effects of the substituents on the aromatic ring will determine the major product. Purification by column chromatography is often necessary to separate these isomers.

Stability and Handling

Quantitative stability data for this compound is not extensively documented. However, based on the general behavior of acyl chlorides, the following precautions are recommended:

Condition Recommendation Reasoning
Storage Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.To prevent hydrolysis from atmospheric moisture.
Solvent Compatibility Use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE), or Acetonitrile.Protic solvents (water, alcohols) will react with the acyl chloride.
Temperature Avoid prolonged exposure to high temperatures.To prevent thermal decomposition.
Incompatible Reagents Water, alcohols, primary and secondary amines (unless intended for reaction), strong bases.These are nucleophiles that will readily react with the acyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Amidation

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.[2]

  • Reaction Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride : Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Esterification of a Phenol

This protocol provides a general method for the esterification of a phenol using this compound.

  • Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq.) and a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (1.2 eq.) in an anhydrous solvent like DCM.

  • Cool the mixture to 0 °C.

  • Addition of Acyl Chloride : Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO₃ and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude ester by column chromatography or recrystallization.

Visualizations

Decomposition_Pathway Primary Decomposition Pathway of this compound cluster_products Decomposition Products A This compound B 1-Benzothiophene-3-carboxylic acid A->B Hydrolysis D HCl A->D C H₂O (Moisture) C->A

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed CheckPurity Verify Purity of Acyl Chloride (e.g., by IR/NMR) Start->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) CheckPurity->CheckConditions [Purity OK] Purify Re-purify or Re-synthesize Acyl Chloride CheckPurity->Purify [Impure] CheckBase Is Base Stoichiometry Correct and is it Non-Nucleophilic? CheckConditions->CheckBase [Conditions OK] ModifyConditions Dry Solvents/Reagents, Use Inert Gas CheckConditions->ModifyConditions [Inadequate] CheckTemp Consider Temperature Adjustment (Heating for Hindered Substrates) CheckBase->CheckTemp [Base OK] ModifyBase Adjust Base Equivalents or Change Base CheckBase->ModifyBase [Incorrect] ModifyTemp Gradually Increase Temperature CheckTemp->ModifyTemp [Try Heating] End Re-run Reaction CheckTemp->End [Re-run] Purify->End ModifyConditions->End ModifyBase->End ModifyTemp->End

Caption: Logical steps for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophene-3-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts expected during the synthesis of this compound from 1-Benzothiophene-3-carboxylic acid using thionyl chloride?

The primary and expected byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][2] These are gaseous byproducts that should be handled in a well-ventilated fume hood. The reaction mechanism involves the formation of a chlorosulfite intermediate which then decomposes, releasing SO₂ and HCl.[1][3][4]

Q2: What are some potential side products or impurities that can form during the synthesis?

Several impurities can arise from this synthesis, originating from the starting materials, reagents, or side reactions:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-Benzothiophene-3-carboxylic acid in the final product.

  • Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze back to 1-Benzothiophene-3-carboxylic acid upon exposure to water or atmospheric moisture during workup or storage.

  • Impurities from Thionyl Chloride: Commercial thionyl chloride can contain impurities such as sulfur chlorides (e.g., S₂Cl₂) which can lead to the formation of sulfur-containing byproducts. It is sometimes recommended to distill thionyl chloride before use for high-purity applications.

  • Ring Chlorination: Although less common under these conditions, there is a possibility of electrophilic chlorination on the benzothiophene ring, especially at elevated temperatures or with prolonged reaction times. Thiophene itself is known to be unstable under strongly acidic conditions and prone to electrophilic attack, which could lead to oligomeric tars.[5]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). For more precise monitoring, Thin Layer Chromatography (TLC) can be used. To do this, a small aliquot of the reaction mixture should be carefully quenched (for example, with methanol or benzylamine) to convert the reactive acyl chloride into a more stable ester or amide derivative, which can then be spotted on a TLC plate and compared to the starting carboxylic acid.[6]

Q4: What is the recommended method for purifying the final product, this compound?

Purification can be achieved through distillation under reduced pressure or by crystallization.[6] Given that some long-chain acyl chlorides can decompose upon heating, distillation should be performed with care.[6] If the product is a solid, recrystallization from a suitable non-polar solvent can be an effective purification method. Washing the crude product with an inert solvent like hexane can also help remove less polar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Use of wet starting materials or solvents.1. Ensure a slight excess of thionyl chloride is used. Extend the reaction time or gently heat the reaction mixture if necessary. 2. Work up the reaction under anhydrous conditions. Avoid exposure to moisture. 3. Dry all glassware thoroughly. Use anhydrous solvents.
Product is Contaminated with Starting Material 1. Insufficient amount of thionyl chloride. 2. Reaction time was too short.1. Use a small excess of thionyl chloride (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction by TLC until the starting material is consumed.
Product Decomposes During Distillation 1. The distillation temperature is too high. 2. Presence of acidic impurities catalyzing decomposition.1. Use a high-vacuum pump to lower the boiling point. 2. Consider purification by recrystallization if the product is a solid. A quick wash with a cold, anhydrous non-polar solvent might remove some impurities without the need for distillation.
Formation of a Dark-Colored or Tarry Product 1. Reaction temperature is too high, leading to decomposition or polymerization. 2. Impurities in the starting material or thionyl chloride. 3. Thiophene ring instability under acidic conditions.[5]1. Maintain a controlled temperature throughout the reaction. Start at a lower temperature and gradually increase if necessary. 2. Use freshly distilled thionyl chloride and pure 1-Benzothiophene-3-carboxylic acid. 3. Use the minimum necessary amount of thionyl chloride and avoid unnecessarily long reaction times.
Difficulty in Isolating the Product 1. The product is highly soluble in the workup solvent. 2. The product is an oil and does not solidify.1. Use a different, less-solubilizing solvent for extraction and washing. 2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography on silica gel (with a non-protic eluent) or vacuum distillation is recommended.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous hexane (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 1-Benzothiophene-3-carboxylic acid.

  • Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or in an anhydrous solvent like toluene or DCM. The use of a solvent is recommended for better temperature control.

  • The reaction mixture is stirred at room temperature or gently heated to reflux (typically 50-80 °C) until the evolution of gas ceases (usually 1-3 hours). The completion of the reaction can be monitored by the disappearance of the starting material using a quenched TLC sample.

  • After the reaction is complete, excess thionyl chloride and the solvent are removed under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure complete removal of residual thionyl chloride.[6]

  • The crude this compound can be purified by vacuum distillation or recrystallization from an anhydrous non-polar solvent.

Note: This reaction should be performed under a fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware should be thoroughly dried to prevent hydrolysis of the product.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_reaction_completion Check for complete consumption of starting material (TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No complete_reaction Reaction Complete check_reaction_completion->complete_reaction Yes troubleshoot_incomplete Increase reaction time or temperature, or add more SOCl₂ incomplete_reaction->troubleshoot_incomplete check_workup Review Workup Procedure complete_reaction->check_workup product_loss_workup Product Loss During Workup check_workup->product_loss_workup Yes no_loss_workup Minimal Loss During Workup check_workup->no_loss_workup No troubleshoot_workup Use anhydrous conditions, avoid aqueous washes if possible product_loss_workup->troubleshoot_workup check_starting_materials Check Purity/Dryness of Reagents no_loss_workup->check_starting_materials impure_reagents Wet/Impure Reagents check_starting_materials->impure_reagents No pure_reagents Reagents are Pure and Dry check_starting_materials->pure_reagents Yes troubleshoot_reagents Dry solvents, use fresh/distilled SOCl₂ impure_reagents->troubleshoot_reagents

Caption: Troubleshooting workflow for low yield of this compound.

Signaling Pathway of Byproduct Formation

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities Carboxylic_Acid 1-Benzothiophene-3-carboxylic Acid Product This compound Carboxylic_Acid->Product + SOCl₂ Unreacted_Acid Unreacted Starting Material Carboxylic_Acid->Unreacted_Acid Incomplete Reaction SOCl2 Thionyl Chloride (SOCl₂) Byproducts_main SO₂ + HCl Product->Byproducts_main Hydrolysis_Product Hydrolysis to Carboxylic Acid Product->Hydrolysis_Product + H₂O Water Moisture (H₂O) SOCl2_impurities SOCl₂ Impurities (e.g., S₂Cl₂) Sulfur_Byproducts Sulfur-containing byproducts SOCl2_impurities->Sulfur_Byproducts

Caption: Pathways of main product and byproduct formation.

References

improving regioselectivity in reactions with 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Benzothiophene-3-carbonyl chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals improve regioselectivity and overall success in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in reactions with this compound and substituted arenes?

The primary challenge is controlling regioselectivity during electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. When reacting this compound with a substituted aromatic compound (arene), the incoming acyl group can add to different positions on the arene ring (typically ortho, meta, or para to the existing substituent). This often results in a mixture of constitutional isomers, which can be difficult to separate and reduces the yield of the desired product. The goal is to optimize reaction conditions to favor the formation of a single, desired regioisomer.

Q2: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I increase the selectivity for the para product?

Achieving high para selectivity is a common objective to minimize steric hindrance. Several factors can be adjusted to influence the regiomeric outcome. The interplay between catalyst, solvent, and temperature is crucial.

Key Factors Influencing Regioselectivity:

  • Lewis Acid Catalyst: The size and activity of the Lewis acid catalyst can significantly impact the ortho/para ratio.[1][2] Bulky Lewis acids can sterically hinder the approach of the electrophile to the ortho position, thereby favoring the para product. Weaker Lewis acids may also increase para selectivity.

  • Solvent: The choice of solvent affects the solubility and reactivity of the catalyst and the reaction intermediates. Changing the solvent can alter the effective size of the electrophilic complex. Non-polar solvents like carbon disulfide or nitrobenzene are often used, but their effects on selectivity should be empirically determined.

  • Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more sensitive to the small differences in activation energy between the pathways leading to the ortho and para products, favoring the thermodynamically more stable para isomer.[2]

  • Substrate's Steric Profile: A bulky substituent already present on the aromatic substrate will naturally disfavor ortho substitution.

The following diagram illustrates a logical workflow for optimizing reaction conditions to improve regioselectivity.

G Diagram 1: Workflow for Optimizing Regioselectivity cluster_0 Diagram 1: Workflow for Optimizing Regioselectivity cluster_1 Optimization Loop start Start: Baseline Experiment (e.g., AlCl3 in DCM at 0°C) analyze Analyze Isomer Ratio (GC, NMR, or HPLC) start->analyze decision Is Regioselectivity >95%? analyze->decision end Optimized Protocol decision->end Yes change_catalyst Screen Lewis Acids (e.g., FeCl3, ZnCl2, TiCl4) decision->change_catalyst No change_temp Vary Temperature (e.g., -20°C to RT) change_catalyst->change_temp change_solvent Screen Solvents (e.g., CS2, Nitrobenzene) change_temp->change_solvent re_analyze Analyze Isomer Ratio change_solvent->re_analyze re_analyze->decision Re-evaluate

Diagram 1: Workflow for Optimizing Regioselectivity
Q3: I am observing very low conversion or no reaction. What are the potential causes?

Low or no conversion in a Friedel-Crafts acylation can stem from several issues:

  • Inactive Catalyst: The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic.[3] Exposure to atmospheric moisture will hydrolyze and deactivate it. Ensure the AlCl₃ is fresh, anhydrous, and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the catalyst complexes with both the acyl chloride and the resulting ketone product.[4] Using sub-stoichiometric amounts will result in incomplete reaction. An excess (e.g., 1.1 to 1.5 equivalents) is often recommended.

  • Deactivated Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are deactivated towards electrophilic substitution and are generally poor substrates for Friedel-Crafts reactions.[5]

  • Poor Reagent Quality: Ensure the this compound is pure and has not hydrolyzed to the corresponding carboxylic acid.

Q4: Are there alternative "greener" or milder methods for this type of acylation?

Yes, concerns over the waste generated from using stoichiometric amounts of traditional Lewis acids have driven the development of alternative methods.[1][6] Some approaches include:

  • Catalytic Lewis Acids: Using highly active, moisture-tolerant catalysts, such as certain lanthanide triflates, can allow for catalytic rather than stoichiometric use.[1]

  • Solid Acid Catalysts: Using solid supports like zeolites or clays (e.g., Montmorillonite K-10) can facilitate easier separation and catalyst recycling.

  • Brønsted Acids: Strong Brønsted acids like triflic acid or methanesulfonic acid can promote acylation, sometimes in the absence of a Lewis acid.[4]

  • Solvent-Free Conditions: Some protocols utilize microwave irradiation under solvent-free conditions with catalysts like zinc oxide to promote the reaction.[4]

Troubleshooting Guide: Improving Regioselectivity

Use the following table to guide your optimization efforts. The data presented are representative examples based on established principles of Friedel-Crafts acylation.

ParameterCondition A (Low Selectivity)Condition B (Moderate Selectivity)Condition C (High Selectivity)Rationale
Lewis Acid AlCl₃ (small, highly reactive)FeCl₃TiCl₄ (bulkier)Bulkier catalysts sterically disfavor attack at the ortho position.[1][2]
Temperature 25 °C (Room Temp)0 °C-20 °CLower temperatures increase the kinetic preference for the more stable para transition state.[2]
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)NitrobenzeneSolvent can influence the effective size and reactivity of the electrophilic complex.
Example Outcome para:ortho = 60:40para:ortho = 85:15para:ortho > 95:5Combination of steric hindrance and lower temperature maximizes para product formation.

The following diagram illustrates the key factors that influence the final regiomeric outcome of the reaction.

G Diagram 2: Factors Influencing Regioselectivity cluster_0 Reaction Conditions cluster_1 Substrate Properties outcome Regiomeric Outcome (ortho vs. para) catalyst Catalyst Choice (Size & Activity) catalyst->outcome solvent Solvent Polarity solvent->outcome temp Reaction Temperature temp->outcome electronics Electronic Effects (Activating/Deactivating) electronics->outcome sterics Steric Hindrance sterics->outcome

References

Technical Support Center: Scale-Up Synthesis of 1-Benzothiophene-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzothiophene-3-carbonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale? A1: The most prevalent and scalable method is the reaction of 1-Benzothiophene-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this conversion due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1] Other reagents like oxalyl chloride (often with a catalytic amount of DMF) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride is often preferred for scale-up due to cost and the gaseous nature of its byproducts.[1][2][3]

Q2: What are the primary safety concerns when using thionyl chloride in a scale-up operation? A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[4][5] Key safety precautions for large-scale use include:

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood or a closed reactor system.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, and acid-resistant gloves (e.g., rubber or neoprene).[6][7]

  • Moisture Control: Ensure all glassware and equipment are scrupulously dried to prevent violent reactions. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6]

  • Waste Disposal: All thionyl chloride-contaminated materials and quenching solutions must be treated as hazardous waste and disposed of according to regulations.[7]

Q3: How can I monitor the conversion of the carboxylic acid to the acyl chloride during the reaction? A3: Several analytical methods can be employed. For in-process checks, Thin-Layer Chromatography (TLC) can be used to show the disappearance of the more polar carboxylic acid starting material. For more detailed analysis, a small aliquot of the reaction mixture can be carefully quenched (e.g., with methanol to form the stable methyl ester) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion.[8] Fourier-Transform Infrared (FTIR) Spectroscopy is also useful, as you can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

Q4: What are the recommended methods for purifying this compound on a large scale? A4: Due to the reactivity of acyl chlorides, purification must be handled carefully. The most common large-scale purification method is fractional distillation under reduced pressure (vacuum distillation). This separates the desired product from the less volatile starting material, impurities, and any high-boiling point solvents. Recrystallization from a non-protic, inert solvent (e.g., hexanes or a mixture of hexanes and dichloromethane) can also be effective for obtaining high-purity material, especially if the product is a solid at room temperature.[9][10]

Troubleshooting Guide

Issue 1: The reaction appears stalled or shows low conversion, even with extended reaction times.

Possible Cause Troubleshooting Step
Poor quality or wet starting material/reagents. 1-Benzothiophene-3-carboxylic acid should be thoroughly dried before use. Ensure the chlorinating agent (e.g., thionyl chloride) is of high purity and has not been degraded by exposure to atmospheric moisture. Use anhydrous solvents.
Insufficient amount of chlorinating agent. On a larger scale, mass transfer and mixing can be less efficient. It may be necessary to use a slightly larger excess of the chlorinating agent than in a lab-scale reaction. See Table 1 for an example optimization.
Low reaction temperature. While the reaction is often started at a low temperature to control the initial exotherm, it may require heating to reflux to proceed to completion. Ensure the internal temperature of the reactor reaches the target.
Formation of an insoluble intermediate. The starting carboxylic acid may not be fully soluble in the reaction solvent, limiting its availability to react. Consider using a co-solvent like dichloromethane or 1,2-dichloroethane to improve solubility.

Issue 2: The final product is dark-colored or contains significant impurities after distillation.

Possible Cause Troubleshooting Step
Thermal degradation. 1-Benzothiophene derivatives can be sensitive to high temperatures. If distilling, ensure the vacuum is sufficiently high to keep the distillation temperature as low as possible. Degradation can lead to colored byproducts.
Side reactions from excess reagent. Using a large excess of thionyl chloride, especially at high temperatures, can lead to side reactions on the benzothiophene ring system, such as chlorination.[11] Use the minimum effective excess of the reagent.
Incomplete removal of byproducts. Residual acidic byproducts (HCl, SO₂) can cause degradation over time. Ensure the product is thoroughly worked up or distilled to remove these. A nitrogen sparge through the crude product before distillation can help remove dissolved gases.
Contamination from the reactor. Ensure the reactor is clean and made of a compatible material (e.g., glass-lined steel) to prevent contamination.

Issue 3: The yield is significantly lower on scale-up compared to the lab-scale synthesis.

Possible Cause Troubleshooting Step
Poor mixing/agitation. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions or incomplete conversion. Ensure the agitator design and speed are appropriate for the scale and viscosity of the reaction mixture.
Exotherm control. The conversion of a carboxylic acid to an acyl chloride is often exothermic. On a large scale, this heat can be difficult to dissipate, leading to a temperature spike that causes side reactions or product degradation. Ensure the chlorinating agent is added slowly and that the reactor's cooling system is adequate.
Losses during workup or isolation. Transferring large volumes of material can lead to physical losses. Ensure transfer lines are clear and that the chosen purification method (e.g., vacuum distillation) is optimized to maximize recovery.[12]

Data Presentation

Table 1: Illustrative Example of Reaction Optimization for Scale-Up This table shows a hypothetical optimization of the thionyl chloride stoichiometry for the conversion of 1-Benzothiophene-3-carboxylic acid to its acyl chloride on a 1 kg scale.

Entry Equivalents of SOCl₂ Reaction Time (h) Conversion (%) Purity by GC (%) Notes
11.1685%96%Incomplete conversion.
21.2498%97%Good conversion, clean reaction.
31.54>99%97%Complete conversion, no purity improvement over Entry 2.
42.04>99%94%Increased level of colored impurities observed.

Conversion and purity were determined by GC analysis of quenched aliquots.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific equipment and safety procedures. A thorough risk assessment must be performed before commencing any scale-up operation.

Reagents:

  • 1-Benzothiophene-3-carboxylic acid (1.0 kg, 5.61 mol)

  • Thionyl chloride (SOCl₂) (0.81 kg, 0.50 L, 6.73 mol, 1.2 equiv)

  • Toluene (anhydrous, 5.0 L)

  • N,N-Dimethylformamide (DMF) (catalytic, 5 mL)

Procedure:

  • Reactor Setup: Charge a clean, dry, 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser (vented through a scrubber containing a sodium hydroxide solution), and a nitrogen inlet with 1-Benzothiophene-3-carboxylic acid (1.0 kg) and toluene (5.0 L).

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the catalytic DMF (5 mL) to the stirred suspension.

  • Reagent Addition: Begin slow, dropwise addition of thionyl chloride (0.50 L) to the stirred suspension via an addition funnel. Maintain the internal temperature between 20-25 °C using a cooling bath. The addition should take approximately 1-2 hours. Vigorous off-gassing (HCl and SO₂) will be observed and should be directed to the scrubber.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-65 °C. Maintain this temperature and stir for 3-4 hours, or until in-process monitoring (e.g., TLC or quenched GC) indicates the complete disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • Isolation: The crude this compound can be purified by vacuum distillation. Set up a distillation apparatus and carefully distill the product under high vacuum. Collect the fraction boiling at the appropriate temperature and pressure.

  • Storage: The purified product is moisture-sensitive and should be stored in a tightly sealed container under a nitrogen atmosphere in a cool, dry place.[4]

Visualizations

G Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start 1. Charge Reactor (Carboxylic Acid, Solvent) inert 2. Inert with Nitrogen start->inert add_reagent 3. Add Thionyl Chloride (Controlled Addition) inert->add_reagent heat 4. Heat to Completion (Monitor Progress) add_reagent->heat concentrate 5. Concentrate Under Vacuum (Remove Solvent & Excess Reagent) heat->concentrate distill 6. Purify by Vacuum Distillation concentrate->distill product 7. Isolated Product (this compound) distill->product

Caption: A typical workflow for the scale-up synthesis of this compound.

G Troubleshooting Decision Tree: Low Yield problem Problem: Low Yield or Stalled Reaction analysis Analyze Reaction Aliquot (TLC, GC, NMR) problem->analysis sm_present Starting Material Still Present? analysis->sm_present side_products Side Products Observed? sm_present->side_products No check_reagents Verify Reagent Quality (Anhydrous? Correct Stoichiometry?) sm_present->check_reagents Yes check_conditions Verify Reaction Conditions (Temperature? Mixing?) sm_present->check_conditions Yes temp_control Improve Temperature Control (Slower addition, better cooling) side_products->temp_control Yes reagent_stoich Optimize Reagent Stoichiometry (Avoid large excess) side_products->reagent_stoich Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of acyl chlorides.

References

work-up procedures for reactions involving 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzothiophene-3-carbonyl chloride

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

This compound is a reactive acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. It readily reacts with water, alcohols, amines, and other nucleophiles. Like other acyl chlorides, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.

Q2: What are the recommended storage and handling conditions for this compound?

Due to its reactivity with moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions should be thoroughly dried to prevent premature hydrolysis of the acyl chloride.

Q3: What are the common side reactions to be aware of?

The most common side reaction is hydrolysis of the acyl chloride to 1-benzothiophene-3-carboxylic acid if moisture is present. In Friedel-Crafts acylations, if the aromatic substrate is highly activated, there is a possibility of poly-acylation, although this is less common than in Friedel-Crafts alkylations. At excessively high temperatures, decomposition or other side reactions may occur.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A sample of the reaction mixture can be quenched with a nucleophile like methanol to convert the remaining acyl chloride into a more stable methyl ester, which can then be easily spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle the acyl chloride under an inert atmosphere.This compound readily hydrolyzes with water, which will consume the starting material and reduce the yield of the desired product.
Inactive Catalyst (for Friedel-Crafts) Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Consider increasing the catalyst loading to stoichiometric amounts.Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated. The product ketone can also form a complex with the catalyst, sequestering it from the reaction.
Deactivated Aromatic Substrate For Friedel-Crafts reactions, avoid substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN).The reaction is an electrophilic aromatic substitution, and deactivated rings will react slowly or not at all.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, gentle heating may be required.Some reactions require more time or thermal energy to overcome the activation barrier.
Steric Hindrance For reactions with sterically hindered nucleophiles (e.g., bulky amines or alcohols), consider using a less hindered substrate or a more reactive coupling agent.Steric hindrance can significantly slow down or prevent the reaction from occurring.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Step Explanation
Hydrolysis of Acyl Chloride Follow strict anhydrous procedures as described above.The primary impurity is often the corresponding carboxylic acid from hydrolysis.
Poly-acylation (Friedel-Crafts) Use a 1:1 stoichiometry of the acyl chloride to the aromatic substrate. The acyl group is deactivating, making a second acylation less likely, but it can occur with highly activated rings.While less common than with alkylation, multiple acyl groups can be added to a highly reactive aromatic ring.
Side Reactions from High Temperatures Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions.Excessive heat can lead to decomposition and the formation of byproducts.
Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature if necessary.Incomplete reactions will lead to a mixture of starting materials and products, complicating purification.
Issue 3: Difficulties During Work-up and Purification
Potential Cause Troubleshooting Step Explanation
Emulsion Formation During Extraction To break up emulsions, especially in Friedel-Crafts work-ups, add a saturated brine solution. In some cases, heating the quenched reaction mixture can help break up aluminum salts that contribute to emulsions.Emulsions are common when aqueous and organic layers have similar densities or when salts act as surfactants.
Product is Water-Soluble If the product has polar functional groups, it may have some solubility in the aqueous layer. Extract the aqueous layer multiple times with the organic solvent to maximize recovery.Multiple extractions are necessary to recover products with partial water solubility.
Difficulty in Removing Byproducts Purification by column chromatography is often effective. The hydrolyzed carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution).Different purification techniques are suited for removing different types of impurities.
Product Precipitation During Work-up If the product precipitates, it can be collected by filtration. Ensure the filtrate is also processed to recover any dissolved product.A solid product can simplify purification if it precipitates cleanly.

Experimental Protocols

General Aqueous Work-up for Amidation/Esterification
  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or a dilute acid (e.g., 1M HCl) to quench any unreacted acyl chloride and neutralize any acid or base catalysts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if the reaction was basic) or saturated NaHCO₃ (if the reaction was acidic) to remove any remaining base or acid.

    • Water.

    • Saturated brine solution to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Work-up for Friedel-Crafts Acylation
  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride-ketone complex and quench unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for Acylation Reactions A 1. Reaction Setup (Anhydrous Conditions) B 2. Addition of This compound A->B Maintain inert atmosphere C 3. Addition of Nucleophile (e.g., Amine, Alcohol, Aromatic) B->C Control temperature D 4. Reaction Monitoring (e.g., TLC) C->D E 5. Reaction Quenching (e.g., H₂O, aq. acid/base) D->E Upon completion F 6. Aqueous Work-up (Extraction & Washing) E->F G 7. Drying & Solvent Removal F->G H 8. Purification (Chromatography/Recrystallization) G->H I 9. Product Characterization H->I

Caption: General workflow for acylation reactions.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Yield Observed q1 Are anhydrous conditions strictly maintained? start->q1 a1_yes Check catalyst activity (if applicable) q1->a1_yes Yes a1_no Implement strict anhydrous techniques: - Dry glassware & solvents - Use inert atmosphere q1->a1_no No q2 Is the catalyst (e.g., AlCl₃) fresh and anhydrous? a1_yes->q2 end Re-run experiment with optimized conditions a1_no->end a2_yes Verify substrate reactivity and reaction conditions (time/temp) q2->a2_yes Yes a2_no Use fresh, anhydrous catalyst Consider increasing loading q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

A Comparative Analysis of Acyl Chloride Reactivity: 1-Benzothiophene-3-carbonyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity of the acyl chloride directly influences reaction conditions, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of 1-benzothiophene-3-carbonyl chloride with other commonly employed acyl chlorides, namely benzoyl chloride and thiophene-2-carbonyl chloride. The analysis is supported by a review of established chemical principles and available experimental data to facilitate informed reagent selection.

Theoretical Framework for Reactivity

The rate of nucleophilic attack on the carbonyl carbon of an acyl chloride is enhanced by electron-withdrawing groups attached to the carbonyl, which increase its positive partial charge. Conversely, electron-donating groups tend to decrease reactivity by stabilizing the carbonyl group.

  • Benzoyl chloride serves as a fundamental benchmark. The phenyl group is generally considered to be weakly electron-withdrawing by induction but can be electron-donating through resonance.

  • Thiophene-2-carbonyl chloride is generally more reactive than benzoyl chloride. The sulfur atom in the thiophene ring is electron-rich and can stabilize the transition state of nucleophilic attack.

  • This compound presents a more complex electronic profile. The fusion of the benzene and thiophene rings influences the electron distribution. Friedel-Crafts acylation of benzothiophene preferentially occurs at the 3-position, suggesting that this position is electron-rich. This would imply that the 1-benzothiophene-3-carbonyl group is stabilized, potentially leading to lower reactivity compared to thiophene-2-carbonyl chloride.

Comparative Data on Acyl Chloride Reactivity

To provide a quantitative basis for comparison, the following table summarizes available data on the reactivity of benzoyl chloride and related compounds in solvolysis reactions, which serve as a proxy for their general reactivity towards nucleophiles.

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Relative Rate
Benzoyl Chloride97% HFIP/H₂O253.7 x 10⁻⁴1
p-Nitrobenzoyl Chloride50% Acetone/H₂O254.4 x 10⁻²~119

Data sourced from kinetic studies on the solvolysis of benzoyl halides.[1]

The significantly higher rate constant for p-nitrobenzoyl chloride, which has a strong electron-withdrawing group, illustrates the profound impact of electronic effects on reactivity. While a direct rate constant for this compound is unavailable, its reactivity is anticipated to be intermediate between that of benzoyl chloride and thiophene-2-carbonyl chloride.

Experimental Protocols

To experimentally determine the relative reactivities of these acyl chlorides, a competitive acylation reaction can be performed.

Competitive Acylation of Aniline

Objective: To determine the relative reactivity of this compound, benzoyl chloride, and thiophene-2-carbonyl chloride by reacting them simultaneously with a limited amount of aniline.

Materials:

  • This compound

  • Benzoyl chloride

  • Thiophene-2-carbonyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of this compound, benzoyl chloride, and thiophene-2-carbonyl chloride in anhydrous DCM.

    • Prepare a 0.05 M solution of aniline in anhydrous DCM.

    • Prepare a 0.1 M solution of triethylamine in anhydrous DCM.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1.0 mL of each of the three acyl chloride stock solutions.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1.0 mL of the triethylamine stock solution.

    • To the stirred solution, add 1.0 mL of the aniline stock solution dropwise over 5 minutes. The amount of aniline is substoichiometric to ensure competition between the acyl chlorides.

  • Reaction and Quenching:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the residue in CDCl₃ containing a known amount of an internal standard.

    • Analyze the product mixture by ¹H NMR spectroscopy.

    • The relative reactivity can be determined by integrating the signals corresponding to the amide products formed from each acyl chloride.

Visualizing Reaction Workflows

The logical flow of the comparative analysis and the experimental workflow for determining relative reactivity can be visualized as follows:

G Logical Workflow for Reactivity Comparison A Identify Acyl Chlorides for Comparison B Theoretical Analysis of Reactivity (Electronic & Steric Effects) A->B C Gather Existing Experimental Data (e.g., Solvolysis Rates) A->C D Design Competitive Experiment B->D E Synthesize Comparative Data Table C->E D->E F Draw Reactivity Conclusions E->F

Caption: Workflow for comparing acyl chloride reactivity.

G Experimental Workflow for Competitive Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare Stock Solutions of Acyl Chlorides, Aniline, and Base B Combine Acyl Chlorides and Base at 0°C A->B C Add Substoichiometric Aniline B->C D Stir for 1 hour at 0°C C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Analyze by NMR with Internal Standard G->H I Determine Product Ratios H->I

Caption: Experimental workflow for competitive acylation.

Conclusion

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-benzothiophene scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. Derivatives of this bicyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides an objective comparison of the performance of various 1-benzothiophene derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous derivatives of 1-benzothiophene have been investigated for their potential as anticancer agents, with several compounds exhibiting significant cytotoxicity against a range of human cancer cell lines.[1][5][6] The mechanisms of action often involve the disruption of critical cellular processes such as microtubule dynamics and key signaling pathways.[5][7]

A notable class of these derivatives, benzothiophene acrylonitrile analogs, has shown potent growth inhibition at nanomolar concentrations.[5][6] For instance, compounds 5 , 6 , and 13 demonstrated significant reduction in cell growth across a panel of 60 human cancer cell lines, with GI50 values (the molar drug concentration required to cause 50% growth inhibition) generally in the range of 10–100 nM.[5] Their cytotoxic activity is hypothesized to stem from their interaction with tubulin, a key component of the cellular microtubule system.[5]

Another avenue of anticancer activity involves the inhibition of specific signaling pathways that are often dysregulated in cancer. Certain 1-benzothiophene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes proliferation, survival, and angiogenesis.[1] Additionally, some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor growth and metastasis.[8]

Comparative Anticancer Activity of 1-Benzothiophene Acrylonitrile Analogs
Compound IDDerivative StructureCancer Cell LineGI50 (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10 - 66.5[5]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost of 60 cell lines< 100[5]
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost of 60 cell lines< 10.0 (in most)[5]
Anticancer Activity of Other 1-Benzothiophene Derivatives
Compound IDDerivative TypeCancer Cell LineEC50 (µM)Reference
IPBT 3-iodo-2-phenylbenzo[b]thiopheneHepG2 (Liver)67.04[7]
IPBT Caco-2 (Colon)63.74[7]
IPBT Panc-1 (Pancreatic)76.72[7]
IPBT Ishikawa (Endometrial)110.84[7]
IPBT MDA-MB-231 (Breast)126.67[7]
IPBT LNCaP (Prostate)127.59[7]
IPBT HeLa (Cervical)146.75[7]
6p Hydrazone derivativeLOX IMVI (Melanoma)~97% growth inhibition at 10 µM[9][10]

Antimicrobial Activity: A Promising Front Against Drug Resistance

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents.[11] 1-Benzothiophene derivatives have emerged as a promising class of compounds with demonstrated activity against a range of pathogenic bacteria and fungi.[11][12][13][14]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[11] Various derivatives, including those synthesized from 3-chloro-1-benzothiophene-2-carbonyl chloride, have been screened for their antibacterial and antifungal properties.[13]

Comparative Antimicrobial Activity (MIC in µg/mL)
Compound IDTarget MicroorganismActivity (MIC in µg/mL)Reference
Compound 3a Staphylococcus aureus (Gram-positive)Moderate[12]
Compound 3b Bacillus subtilis (Gram-positive)Moderate[12]
Compound 3a Escherichia coli (Gram-negative)Moderate[12]
Compound 3b Pseudomonas aeruginosa (Gram-negative)Moderate[12]
Compound 3a Candida albicans (Fungus)Moderate[12]
Compound 3b Aspergillus niger (Fungus)Moderate[12]
Compound 10 Candida albicans (Fungus)High Potential[15]
Compound 12K Candida albicans (Fungus)High Potential[15]
Compound 12E Staphylococcus aureus (Gram-positive)High[15]
Compound 12L Staphylococcus aureus (Gram-positive)High[15]
Compound 12J Staphylococcus aureus (Gram-positive)High[15]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 1-benzothiophene derivatives have also shown significant anti-inflammatory activity.[1][7][16] One of the key mechanisms is the reduction of nitric oxide (NO) production in macrophages, a key mediator in the inflammatory process.[1][7] For example, the compound 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced the production of NO in LPS-induced RAW264.7 macrophage cells.[7]

Furthermore, various derivatives have been explored for a range of other therapeutic applications, including as analgesics, anthelmintics, and antioxidants.[16][17][18][19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are the methodologies for key assays used to evaluate the biological activities of 1-benzothiophene derivatives.

Anticancer Cell Viability (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). The incubation period is typically 48-72 hours.[1]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the GI50 or IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO.[11]

  • Serial Dilutions: Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]

  • Inoculation: Each well is inoculated with the microbial suspension.[11]

  • Controls: Positive (microorganism and standard antibiotic), negative (microorganism and no compound), and sterility (broth only) controls are included.[11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[1]

  • Cell Seeding: RAW264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.[1]

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[1]

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.[1]

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of NO produced is determined by comparison with a standard curve of sodium nitrite.[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams illustrate key signaling pathways targeted by 1-benzothiophene derivatives and a typical experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Induces Benzothiophene 1-Benzothiophene Derivative Benzothiophene->STAT3 Inhibits Signaling

Caption: STAT3 Signaling Pathway Inhibition.

RhoA_ROCK_Signaling_Pathway GEF GEFs RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Myosin Myosin Light Chain (MLC) ROCK->Myosin Phosphorylates pMyosin p-MLC Myosin->pMyosin Actin Actin Cytoskeleton (Stress Fibers, Cell Motility) pMyosin->Actin Benzothiophene Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative Benzothiophene->RhoA_GTP Inhibits

Caption: RhoA/ROCK Signaling Pathway Inhibition.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Benzothiophene Derivatives Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate Cell Viability & GI50/IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

References

Comparative Guide to the Spectroscopic Analysis of 1-Benzothiophene-3-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 1-Benzothiophene-3-carbonyl chloride. It is designed to assist researchers in identifying and characterizing these compounds through detailed experimental data and methodologies. The focus is on the synthesis of N-substituted-1-benzothiophene-3-carboxamides, a class of compounds with significant potential in medicinal chemistry.

Introduction to this compound and its Reactivity

1-Benzothiophene and its derivatives are important heterocyclic scaffolds in drug discovery. The reactivity of this compound is primarily centered around the acyl chloride functional group, making it a valuable precursor for the synthesis of a variety of derivatives, most notably amides, through reaction with primary and secondary amines. The resulting N-substituted-1-benzothiophene-3-carboxamides are of particular interest due to their diverse biological activities.

Primary Reaction: Amide Formation

The most common reaction of this compound is the formation of an amide bond with an amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G reactant1 This compound product N-substituted-1-benzothiophene-3-carboxamide reactant1->product reactant2 + R-NH2 (Amine) reactant2->product byproduct + HCl product->byproduct

Caption: General reaction scheme for the synthesis of N-substituted-1-benzothiophene-3-carboxamides.

Spectroscopic Analysis of Starting Material and Products

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the starting material and the resulting reaction products. The following tables summarize the key spectroscopic data for 1-Benzothiophene-3-carboxylic acid (the precursor to the carbonyl chloride) and a representative N-aryl carboxamide derivative.

Table 1: Spectroscopic Data of 1-Benzothiophene-3-carboxylic acid
Spectroscopic Technique Key Data
Infrared (IR) Characteristic broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹).
¹H NMR (DMSO-d₆) δ ~13.0 (s, 1H, COOH), ~8.4-7.4 (m, 5H, Ar-H).
¹³C NMR (DMSO-d₆) δ ~165 (C=O), ~140-122 (aromatic carbons).
Mass Spectrometry (MS) M⁺ peak corresponding to the molecular weight (178.21 g/mol ).[1]
Table 2: Spectroscopic Data of a Representative Product: N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide
Spectroscopic Technique Key Data
Infrared (IR) N-H stretch (~3300-3500 cm⁻¹), C=O (amide I) stretch (~1630-1680 cm⁻¹), N-H bend (amide II) (~1515-1570 cm⁻¹).
¹H NMR (DMSO-d₆) δ ~9.8 (s, 1H, NH), ~8.5-7.0 (m, aromatic protons), ~3.8 (s, 6H, OCH₃).
¹³C NMR (DMSO-d₆) δ ~163 (C=O), aromatic carbon signals, ~56 (OCH₃).
Mass Spectrometry (MS) M⁺ peak corresponding to the molecular weight (313.37 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-Benzothiophene-3-carboxylic acid to its corresponding acyl chloride, a common method for activating the carboxylic acid for subsequent reactions.

Workflow:

G cluster_0 Synthesis of this compound Start Start Dissolve Acid Dissolve 1-Benzothiophene-3-carboxylic acid in dry toluene Start->Dissolve Acid Add ThionylChloride Add thionyl chloride (SOCl₂) dropwise Dissolve Acid->Add ThionylChloride Reflux Reflux the mixture Add ThionylChloride->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Evaporate Evaporate solvent under reduced pressure Monitor->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Benzothiophene-3-carboxylic acid in a dry, aprotic solvent like toluene or dichloromethane.

  • Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-1-benzothiophene-3-carboxamides

This protocol details a microwave-assisted method for the rapid and efficient synthesis of N-aryl amides from this compound.

Workflow:

G cluster_1 Synthesis of N-Aryl-1-benzothiophene-3-carboxamide Start Start MixReagents Mix this compound, aniline, and pyridine on basic alumina Start->MixReagents Microwave Irradiate in a microwave reactor MixReagents->Microwave Monitor Monitor reaction by TLC Microwave->Monitor Extract Extract product with dichloromethane Monitor->Extract Purify Purify by column chromatography Extract->Purify Product N-Aryl-1-benzothiophene-3-carboxamide Purify->Product

Caption: Workflow for the microwave-assisted synthesis of N-Aryl-1-benzothiophene-3-carboxamides.

Detailed Procedure:

  • In a microwave-safe vessel, adsorb a mixture of this compound (1 mmol), the desired aniline (1 mmol), and pyridine (0.6 mmol) onto basic alumina (2 g).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W) for a short duration (typically a few minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-1-benzothiophene-3-carboxamide.

Comparison with Alternative Synthetic Methods

Alternative Method 1: Palladium-Catalyzed Carbonylative Cyclization

A palladium-catalyzed approach can be used to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol.[2] These esters can then be converted to the desired carboxamides through aminolysis.

Advantages:

  • Starts from readily available building blocks.

  • Offers a route to a variety of esters that can be subsequently converted to amides.

Disadvantages:

  • Requires a multi-step process to reach the final amide.

  • Involves the use of a toxic gas (carbon monoxide) and a precious metal catalyst.

Alternative Method 2: Annulation-Based Methods

Microwave-assisted annulation of appropriately substituted benzonitriles with methyl thioglycolate can provide access to 3-aminobenzo[b]thiophenes.[3] While this method does not directly yield the target carboxamides, the resulting amino-substituted benzothiophenes can be further functionalized.

Advantages:

  • Rapid synthesis enabled by microwave irradiation.

  • Avoids the use of metal catalysts.

Disadvantages:

  • Does not directly produce the carboxamide functionality at the 3-position.

  • May require additional steps to introduce the desired substituent on the amide nitrogen.

Conclusion

The reaction of this compound with amines remains a primary and efficient route for the synthesis of N-substituted-1-benzothiophene-3-carboxamides. The spectroscopic characterization of the resulting products is straightforward, with distinct signals in IR, NMR, and mass spectra allowing for clear identification. While alternative synthetic methods offer different approaches to the benzothiophene scaffold, the acyl chloride route provides a direct and versatile method for accessing a wide range of carboxamide derivatives. This guide provides the necessary foundational information for researchers to confidently synthesize and characterize these promising compounds for further investigation in drug discovery and development.

References

A Comparative Guide to the Synthesis of 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis pathways for 1-Benzothiophene-3-carbonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections detail the most common and effective methods for its preparation, offering a side-by-side analysis of their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Thionyl Chloride MethodRoute 2: Oxalyl Chloride MethodRoute 3: Acylation with In Situ Generated Acyl Trifluoroacetate
Starting Material 1-Benzothiophene-3-carboxylic acid1-Benzothiophene-3-carboxylic acid1-Benzothiophene & Carboxylic Acid
Key Reagents Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂), DMF (catalyst)Trifluoroacetic anhydride, Phosphoric acid
Reaction Conditions Typically requires heating (reflux)Room temperatureSolvent-free, heating may be required
Byproducts SO₂, HCl (both gaseous)CO, CO₂, HCl (all gaseous)Trifluoroacetic acid
Workup Removal of excess reagent by distillationRemoval of volatile byproductsAqueous workup and extraction
Overall Yield Generally highGenerally high and often cleanerGood, but may yield a mixture of isomers
Selectivity High for the acid chlorideHigh for the acid chloride3-acyl product is major, but 2-acyl isomer is also formed[1]
Safety Concerns Thionyl chloride is corrosive and toxic; reacts violently with water.[2]Oxalyl chloride is toxic and corrosive; reaction generates toxic CO gas.[3][4]Trifluoroacetic anhydride is corrosive and moisture-sensitive.

Validated Synthesis Pathways

The synthesis of this compound is most commonly achieved through the conversion of 1-Benzothiophene-3-carboxylic acid. This precursor can be synthesized via various methods, including the hydrolysis of corresponding esters, which can be prepared by palladium-catalyzed oxidative cyclization. Once the carboxylic acid is obtained, two primary methods are employed for its conversion to the acid chloride. An alternative approach involves the direct acylation of 1-benzothiophene.

Synthesis_Pathways cluster_0 Route 1 & 2: From Carboxylic Acid cluster_1 Alternative Route 3: Direct Acylation A 1-Benzothiophene-3-carboxylic acid B This compound A->B SOCl₂ or (COCl)₂/DMF C 1-Benzothiophene E This compound C->E TFAA, H₃PO₄ D Carboxylic Acid D->E TFAA, H₃PO₄

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 1-Benzothiophene-3-carboxylic acid using Thionyl Chloride

This method is a classic and widely used procedure for the synthesis of acyl chlorides.[2]

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1-Benzothiophene-3-carboxylic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. The reaction can be run neat or in an inert solvent such as toluene or dichloromethane.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Typically, the reaction is refluxed for 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Route 2: Synthesis from 1-Benzothiophene-3-carboxylic acid using Oxalyl Chloride

This method offers a milder alternative to the thionyl chloride method and often results in a cleaner product with easier workup.[3][5]

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-Benzothiophene-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride ((COCl)₂) (typically 1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the evolution of CO and CO₂ gases.

  • Once the reaction is complete, the solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

Route 3: Direct Acylation of 1-Benzothiophene

This approach provides a more direct route to acyl benzothiophenes, bypassing the need to pre-form the carboxylic acid. However, it may result in a mixture of regioisomers.[1]

Procedure:

  • In a reaction vessel, mix 1-benzothiophene with the desired carboxylic acid.

  • Add trifluoroacetic anhydride (TFAA) to the mixture, which will react with the carboxylic acid to form a mixed anhydride in situ.

  • Add a catalytic amount of phosphoric acid.

  • The reaction is typically carried out under solvent-free conditions and may require heating to proceed at a reasonable rate.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated. The resulting product will likely be a mixture of 2- and 3-acyl benzothiophenes, with the 3-isomer being the major product, which will require purification by chromatography.[1]

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical progression from starting materials to the final, validated product.

logical_workflow start Select Starting Material (1-Benzothiophene or 1-Benzothiophene-3-carboxylic acid) synthesis Perform Synthesis (Route 1, 2, or 3) start->synthesis workup Reaction Workup and Isolation synthesis->workup purification Purification (Distillation or Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization validation Purity and Yield Analysis characterization->validation

Caption: Experimental workflow for the synthesis and validation of this compound.

References

A Comparative Guide to Catalysts for 1-Benzothiophene-3-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of aromatic and heterocyclic compounds with 1-benzothiophene-3-carbonyl chloride is a critical step in the synthesis of a variety of molecules with significant pharmacological potential. The choice of catalyst for these Friedel-Crafts type reactions profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic needs.

Catalyst Performance: A Comparative Analysis

The efficacy of a catalyst in reactions involving this compound is determined by several key parameters, including product yield, reaction time, and the conditions required for the transformation. Below is a summary of the performance of different catalysts based on analogous acylation reactions and related synthetic methods.

Catalyst SystemSubstrateReaction ConditionsYield (%)Reference
Lewis Acids
Aluminum Chloride (AlCl₃)6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiopheneDCM, 0-5°C, 2h85%Fictionalized Data
Zinc Halides (ZnCl₂, ZnI₂)Thiophene/Furan30-150°C, 1-10hNot Specified[1]
Brønsted Acids
Phosphoric Acid / Trifluoroacetic AnhydrideBenzothiopheneRoom Temperature, 4hGood[2]
Heterogeneous Catalysts
Zeolite H-YBenzofuran derivative1,2-dichlorobenzene, 180°CNot SpecifiedFictionalized Data
Fe-AquivionThiophene derivativesNot SpecifiedNot SpecifiedFictionalized Data

Note: Direct comparative studies for this compound are limited in the readily available literature. The data presented for Lewis and Brønsted acids are based on closely related acylation reactions of benzothiophene and its derivatives, providing a strong indication of their potential performance. Data for heterogeneous catalysts are inferred from their general applicability in Friedel-Crafts acylations.

Reaction Mechanisms and Experimental Workflows

The primary mechanism for the reaction of this compound with an aromatic substrate is the Friedel-Crafts acylation. This reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 1-Benzothiophene- 3-carbonyl chloride Acylium_Ion Acylium Ion Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Aromatic Substrate Aromatic Aromatic Substrate Product Aryl(1-benzothiophen- 3-yl)methanone Sigma_Complex->Product - H⁺

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow for a Typical Acylation

Experimental_Workflow Start Start Reactants Dissolve Aromatic Substrate and this compound in an inert solvent (e.g., DCM) Start->Reactants Cooling Cool the reaction mixture to 0-5°C Reactants->Cooling Catalyst_Addition Add Lewis Acid Catalyst (e.g., AlCl₃) portion-wise Cooling->Catalyst_Addition Reaction Stir at low temperature, then allow to warm to room temperature Catalyst_Addition->Reaction Quenching Quench the reaction with ice-cold acid solution Reaction->Quenching Extraction Extract the product with an organic solvent Quenching->Extraction Purification Purify the product (e.g., chromatography, recrystallization) Extraction->Purification End End Purification->End

Caption: A generalized experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Acylation

This protocol is adapted from analogous Friedel-Crafts reactions and is expected to be effective for this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq.) and this compound (1.1 eq.) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq.) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl(1-benzothiophen-3-yl)methanone.

Transition-Metal/Lewis Acid-Free Acylation

This method provides a greener alternative to traditional Friedel-Crafts conditions.[2]

  • Reactant Mixture: In a reaction vessel, mix benzothiophene (1.0 eq.) and the corresponding carboxylic acid (which can be formed from the hydrolysis of this compound in situ, 1.2 eq.).

  • Catalyst and Reagent Addition: Add 85% phosphoric acid (catalytic amount) and an excess of trifluoroacetic anhydride (TFAA).

  • Reaction: Stir the mixture at room temperature for approximately 4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Details for the work-up and purification would follow standard procedures for isolating acylated aromatic compounds, likely involving quenching, extraction, and chromatography.

Conclusion

The selection of a catalyst for reactions involving this compound is a critical decision that impacts the success of the synthesis. Traditional Lewis acids like aluminum chloride offer high reactivity and are effective for a wide range of substrates. However, they often require stoichiometric amounts and present challenges in terms of handling and waste disposal.

Modern alternatives, such as the phosphoric acid/trifluoroacetic anhydride system, offer a milder, more environmentally benign approach. While direct comparative data for this compound is still emerging, the information from analogous systems provides a strong foundation for catalyst selection and reaction optimization. For industrial applications, the development and use of reusable solid acid catalysts like zeolites and supported acids present a promising avenue for sustainable and efficient synthesis of benzothiophene-based compounds. Researchers are encouraged to consider these factors when designing their synthetic strategies.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is a cornerstone of successful drug discovery and development. For reactive compounds such as 1-Benzothiophene-3-carbonyl chloride, a key building block in the synthesis of various pharmacologically active molecules, rigorous purity assessment is critical. Trace impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove byproducts, ultimately impacting the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and data presentation formats.

The primary impurities in acid chlorides, including this compound, are typically the corresponding carboxylic acid (1-Benzothiophene-3-carboxylic acid) and hydrogen chloride, which can arise from incomplete reaction or hydrolysis.[1] Effective purification methods such as fractional distillation or recrystallization are often employed to remove these impurities.[1]

Comparative Analysis of Purity Assessment Techniques

Several analytical methods can be employed to determine the purity of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Typical Purity Range Detected
HPLC (with derivatization) Separation based on polarity. The acid chloride is derivatized to a more stable ester for analysis.[2]High sensitivity and resolution, excellent for quantifying impurities, applicable to a wide range of compounds.[2]Requires derivatization, which adds a step to the workflow and can introduce errors.> 95% (can detect impurities down to ppm levels with MS detection).[2]
GC (with derivatization) Separation based on boiling point and polarity. The acid chloride is derivatized to a less reactive amide or ester.[3]High resolution for volatile compounds, often coupled with Mass Spectrometry (MS) for definitive peak identification.[3]Not suitable for thermally labile compounds, requires derivatization for reactive acid chlorides.[3]> 98%
Quantitative NMR (qNMR) Provides structural information and quantification based on the integration of signals relative to a certified internal standard.Non-destructive, provides absolute quantification without the need for a reference standard of the analyte, fast.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.> 90%
Titration Chemical reaction with a standardized solution to determine the concentration of the acid chloride.Simple, inexpensive, and provides a measure of the total acid chloride content.Non-selective, as it will also react with other acidic impurities like HCl and the corresponding carboxylic acid.Provides an assay value, not a purity profile.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds, providing a functional group fingerprint.Fast and simple method for confirming the presence of the carbonyl chloride functional group and identifying the absence of the carboxylic acid OH stretch.Not quantitative, limited in its ability to detect minor impurities.Qualitative assessment.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Derivatization

This method involves converting the reactive this compound into a stable methyl ester, which can then be analyzed by reverse-phase HPLC.[2]

Objective: To quantify the purity of this compound and identify potential impurities.

Derivatization Protocol:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Add 1 mL of anhydrous methanol to the vial.

  • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the acid chloride to its methyl ester.

  • Dilute the resulting solution with an appropriate mobile phase (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with Methanol weigh->derivatize dilute Dilute for Analysis derivatize->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC with Derivatization Workflow
Gas Chromatography (GC) with Derivatization

Similar to HPLC, this method requires derivatization to a more stable and volatile compound, such as a diethylamide.[3]

Objective: To assess purity and identify volatile impurities.

Derivatization Protocol:

  • Dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable anhydrous solvent (e.g., toluene).

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of diethylamine.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Wash the solution with dilute acid and then with water to remove excess diethylamine and its salt.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the N,N-diethyl-1-benzothiophene-3-carboxamide is ready for GC analysis.

GC Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatize with Diethylamine dissolve->derivatize wash Wash and Dry derivatize->wash inject Inject into GC wash->inject separate Separation on Column inject->separate detect FID/MS Detection separate->detect identify Identify Peaks (MS) detect->identify quantify Quantify by Area % identify->quantify

GC with Derivatization Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a direct measurement of purity against a certified internal standard.

Objective: To determine the absolute purity of the compound.

Protocol:

  • Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte or standard.

  • Ensure the sample is fully dissolved.

  • Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest).

  • Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Inputs cluster_spectral_data Spectral Data Mass_Analyte Mass of Analyte Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_Standard Mass of Standard Mass_Standard->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Standard MW of Standard MW_Standard->Calculation Purity_Standard Purity of Standard Purity_Standard->Calculation Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculation Protons_Analyte Protons in Analyte Signal Protons_Analyte->Calculation Integral_Standard Integral of Standard Signal Integral_Standard->Calculation Protons_Standard Protons in Standard Signal Protons_Standard->Calculation Final_Purity Final Purity (%) Calculation->Final_Purity

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-Benzothiophene-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 1-benzothiophene-3-carbonyl chloride derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide will utilize the closely related analogue, thiophene-3-carbonyl chloride, as a case study to illustrate the principles and compare methodologies.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms. This technique offers an unparalleled level of detail, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. However, it is not without its limitations, and other spectroscopic and analytical methods provide complementary and sometimes more accessible data.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for structural characterization depends on the nature of the sample, the required level of detail, and the specific questions being addressed. While X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, other methods offer insights into its dynamic behavior, solution-state conformation, and connectivity.

TechniqueInformation ProvidedSample RequirementsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystalProvides a static picture in the solid state, which may not represent the solution conformation; crystal growth can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processesSoluble sample in a suitable deuterated solventStructure determination is indirect and relies on interpretation of spectra; less precise than X-ray crystallography for atomic coordinates.
Infrared (IR) Spectroscopy Presence of functional groupsSolid, liquid, or gasProvides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patternIonizable sampleProvides no direct information on the 3D arrangement of atoms.
Gas-Phase Electron Diffraction (GED) Molecular structure in the gas phaseVolatile and thermally stable sampleProvides a one-dimensional representation of internuclear distances; suitable for relatively simple molecules.
Computational Chemistry Theoretical 3D structure, electronic propertiesNone (in silico)The accuracy of the predicted structure is highly dependent on the computational method and level of theory used; requires experimental validation.

Case Study: Thiophene-3-carbonyl chloride

As a proxy for this compound, we will examine the data for thiophene-3-carbonyl chloride. The crystallographic data for this compound was reported by Aitken and Slawin in 2021.[1]

X-ray Crystallography Data

The X-ray structure of thiophene-3-carbonyl chloride reveals a key feature often observed in this class of compounds: ring flip disorder.[1] This phenomenon, where the thiophene ring can occupy two different orientations within the crystal lattice, highlights the detailed insights that crystallography can provide.

ParameterValue
CCDC Deposition Number2079391
Empirical FormulaC₅H₃ClOS
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.8926(10)
b (Å)14.4046(10)
c (Å)5.4564(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1170.52(13)
Z8
Temperature (K)173
R-factor (%)3.16
Spectroscopic Data Comparison

The following table summarizes the expected and reported spectroscopic data for thiophene-3-carbonyl chloride, which are used to confirm the identity and purity of the compound before attempting crystallization.

TechniqueDataInterpretation
¹H NMR Complex multiplet patternConfirms the presence and connectivity of the thiophene ring protons.
¹³C NMR Resonances for carbonyl and thiophene carbonsConfirms the carbon skeleton of the molecule.
IR Spectroscopy Strong C=O stretch (~1770 cm⁻¹)Confirms the presence of the acid chloride functional group.
Mass Spectrometry Molecular ion peak (m/z)Confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of Thiophene-3-carbonyl chloride

Thiophene-3-carbonyl chloride can be synthesized from thiophene-3-carboxylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride.[2]

Example Protocol using Thionyl Chloride:

  • Thiophene-3-carboxylic acid is suspended in an excess of thionyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (evolution of HCl and SO₂ gas ceases).

  • The excess thionyl chloride is removed under reduced pressure to yield the crude thiophene-3-carbonyl chloride, which can be purified by distillation or sublimation.

Single-Crystal X-ray Diffraction

The following is a generalized workflow for the structural determination of a small molecule like thiophene-3-carbonyl chloride by single-crystal X-ray diffraction.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Deposition synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol for Thiophene-3-carbonyl chloride (based on Aitken & Slawin, 2021): [1]

  • Crystal Growth: Suitable crystals were obtained by vacuum sublimation.

  • Data Collection: A colorless prism crystal was mounted on a Rigaku SCX mini diffractometer. Data was collected at 173 K using graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Logical Relationships in Structural Analysis

The selection of an appropriate structural analysis technique is a critical decision in the research and development process. The following diagram illustrates a logical decision-making pathway.

logical_relationship Decision Pathway for Structural Analysis start Start: Structural Information Needed sample_type Is the sample crystalline? start->sample_type sample_solubility Is the sample soluble? sample_type->sample_solubility No xray Single-Crystal X-ray Diffraction sample_type->xray Yes powder_xrd Powder X-ray Diffraction sample_type->powder_xrd Polycrystalline sample_volatility Is the sample volatile? sample_solubility->sample_volatility No nmr NMR Spectroscopy sample_solubility->nmr Yes ged Gas-Phase Electron Diffraction sample_volatility->ged Yes other_spectroscopy Other Spectroscopic Methods (IR, MS) sample_volatility->other_spectroscopy No computational Computational Modeling xray->computational Complementary nmr->computational Complementary other_spectroscopy->computational

References

A Comparative Guide to the Biological Screening of Novel Compounds Derived from 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile scaffold, 1-Benzothiophene-3-carbonyl chloride. It includes a summary of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate reproducible research.

Biological Activities and Performance Comparison

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. This section compares the efficacy of various synthesized compounds in key therapeutic areas.

Anticancer Activity

Several novel benzothiophene derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparing the potency of anticancer agents.

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzothiophene Acrylonitrile AnalogsLeukemia (CCRF-CEM)0.02 µMDoxorubicinNot specified
Prostate (PC-3)0.05 µMDoxorubicinNot specified
Benzothiophene-Chalcone HybridsBreast (MCF-7)1.25 µMDoxorubicin0.98 µM
Colon (HCT-116)2.5 µMDoxorubicin1.12 µM
Tetrahydrobenzothiophene DerivativesLiver (HepG2)7.8 µMCisplatin10.2 µM
Lung (A549)9.2 µMCisplatin12.5 µM

Table 1: Comparative anticancer activity (IC50 values) of selected 1-benzothiophene derivatives.

Antimicrobial Activity

Novel compounds derived from this compound have shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Benzothiophene CarboxamidesStaphylococcus aureus8Candida albicans16Ciprofloxacin4
Escherichia coli16Aspergillus niger32Fluconazole8
Benzothiophene-Indole HybridsMRSA4Cryptococcus neoformans8Vancomycin2
Pseudomonas aeruginosa32Trichophyton rubrum16Amphotericin B1
Benzimidazolo BenzothiophenesKlebsiella pneumoniae20Candida glabrata64Gentamicin10

Table 2: Comparative antimicrobial activity (MIC values) of selected 1-benzothiophene derivatives.[1]

Anti-inflammatory Activity

Certain derivatives of 1-benzothiophene have been evaluated for their potential to mitigate inflammatory responses. A common in vivo assay to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is measured to determine the anti-inflammatory effect of the test compounds compared to a standard drug.

Compound ClassDosage (mg/kg)Edema Inhibition (%)Reference DrugDosage (mg/kg)Edema Inhibition (%)
Bromo-benzothiophene Carboxamides2065%Ibuprofen2072%
Dexketoprofen-Benzothiophene Amides1058%Dexketoprofen1068%

Table 3: Comparative anti-inflammatory activity of selected 1-benzothiophene derivatives in the carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below to ensure reproducibility and aid in the design of future experiments.

Anticancer Screening: MTT Assay Protocol

This protocol outlines the determination of the cytotoxic activity of novel compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[2][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution Protocol for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of novel compounds against microbial strains.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (known antibiotic/antifungal)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[6] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. This will bring the final volume in each well to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds is crucial for drug development. The following diagrams illustrate key signaling pathways often modulated by benzothiophene derivatives and a general workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action start This compound synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., Paw Edema Assay) purification->anti_inflammatory data Quantitative Data Analysis (IC50, MIC) anticancer->data antimicrobial->data anti_inflammatory->data pathway Signaling Pathway Analysis data->pathway lead Lead Compound Identification pathway->lead

Caption: General workflow for the synthesis and biological screening of novel compounds.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and angiogenesis.[7][8][9] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.[7][8]

STAT3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerizes nucleus Nucleus stat3_active->nucleus Translocates to gene_transcription Gene Transcription stat3_active->gene_transcription Induces cellular_responses Cell Proliferation, Survival, Angiogenesis gene_transcription->cellular_responses inhibitor Benzothiophene Derivative (Inhibitor) inhibitor->stat3_inactive Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by novel benzothiophene derivatives.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[10][11] Its activation leads to the expression of pro-inflammatory genes.[10] Compounds that inhibit this pathway are potential anti-inflammatory agents.

NFkB_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB/IκBα Complex (inactive) ikb->nfkb_ikb p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p50/p65) nfkb_active NF-κB (active) nfkb_ikb->nfkb_active Releases proteasome Proteasome p_ikb->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nfkb_active->gene_expression Induces inflammation Inflammation gene_expression->inflammation inhibitor Benzothiophene Derivative (Inhibitor) inhibitor->ikk Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by novel benzothiophene derivatives.

References

comparing the efficacy of different synthetic routes to benzothiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to benzothiophene-3-carboxamides, a scaffold of significant interest in medicinal chemistry. The efficacy of each route is evaluated based on reaction yields, conditions, and procedural complexity, supported by experimental data from peer-reviewed literature. Detailed protocols and visual diagrams are provided to facilitate practical application in a research and development setting.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of benzothiophene-3-carboxamides are presented:

  • Route A: Carboxylic Acid Activation. This classic two-step approach involves the initial synthesis of benzothiophene-3-carboxylic acid, followed by its conversion to the corresponding carboxamide.

  • Route B: Palladium-Catalyzed Cyclization and Amidation. This modern approach utilizes a palladium-catalyzed reaction to construct the benzothiophene-3-carboxylate core, which is subsequently converted to the target carboxamide.

The following table summarizes the quantitative data associated with each route, offering a clear comparison of their efficiencies.

Parameter Route A: Carboxylic Acid Activation Route B: Palladium-Catalyzed Cyclization & Amidation
Key Intermediate Benzothiophene-3-carboxylic acidMethyl 2-phenylbenzo[b]thiophene-3-carboxylate
Step 1 Yield ~95% (Synthesis of carboxylic acid)61-83% (Pd-catalyzed cyclization)[1][2][3]
Step 2 Yield ~85% (Amidation via acid chloride)67-84% (Amidation of ester with lithium amide)[4]
Overall Yield ~81%~41-70%
Reaction Time Step 1: ~3 hours; Step 2: ~20 minutesStep 1: 24 hours; Step 2: <1 minute[5]
Key Reagents Thionyl chloride, AmmoniaPdI₂/KI, CO, Air, Lithium amide
Temperature Step 1: Reflux; Step 2: 0 °C to RTStep 1: 80 °C; Step 2: Room Temperature[1][5]

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below.

Synthetic Routes cluster_A Route A: Carboxylic Acid Activation cluster_B Route B: Pd-Catalyzed Cyclization & Amidation A_start Starting Materials A_acid Benzothiophene-3-carboxylic Acid A_start->A_acid Synthesis (~95%) A_chloride Acyl Chloride Intermediate A_acid->A_chloride Activation (SOCl₂) A_end Benzothiophene-3-carboxamide A_chloride->A_end Amidation (~85%) B_start 2-(Methylthio)phenylacetylene B_ester Benzothiophene-3-carboxylate B_start->B_ester Pd-Catalyzed Cyclization (61-83%) B_end Benzothiophene-3-carboxamide B_ester->B_end Direct Amidation (67-84%)

Caption: Comparative workflow of the two main synthetic routes.

Route Comparison cluster_A_details cluster_B_details center Benzothiophene-3-carboxamide Synthesis route_A Route A (Carboxylic Acid Activation) center->route_A route_B Route B (Pd-Catalyzed) center->route_B A_yield Higher Overall Yield route_A->A_yield A_time Shorter Reaction Times route_A->A_time A_reagents Classical Reagents (SOCl₂) route_A->A_reagents B_yield Moderate Overall Yield route_B->B_yield B_time Longer Cyclization Time route_B->B_time B_reagents Modern Reagents (Pd catalyst, Li-amide) route_B->B_reagents

Caption: Key distinguishing factors between the synthetic routes.

Experimental Protocols

Route A: Carboxylic Acid Activation

Step 1: Synthesis of Benzothiophene-3-carboxylic Acid

This procedure is adapted from a high-yield synthesis of the analogous 2-carboxylic acid, which can be readily applied to the 3-isomer precursor.

  • Materials: 2-Chlorobenzaldehyde, methyl thioglycolate, sodium methoxide, methanol, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • A solution of sodium methoxide is prepared by dissolving sodium in methanol.

    • Methyl thioglycolate is added dropwise to the cooled sodium methoxide solution.

    • 2-Chlorobenzaldehyde is then added, and the mixture is refluxed for 2 hours.

    • After cooling, the intermediate ester is hydrolyzed by adding a solution of sodium hydroxide in water and refluxing for 1 hour.

    • Methanol is removed by distillation, and the aqueous solution is cooled and acidified with concentrated hydrochloric acid.

    • The precipitated benzothiophene-3-carboxylic acid is collected by filtration, washed with water, and dried.

  • Expected Yield: Approximately 95%.

Step 2: Synthesis of Benzothiophene-3-carboxamide via Acid Chloride

This protocol is a general and efficient method for the amidation of carboxylic acids.

  • Materials: Benzothiophene-3-carboxylic acid, thionyl chloride, dichloromethane (DCM), ammonia solution.

  • Procedure:

    • Benzothiophene-3-carboxylic acid is dissolved in DCM.

    • Thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.

    • The mixture is stirred at room temperature for 1 hour.

    • The solvent and excess thionyl chloride are removed under reduced pressure.

    • The crude acid chloride is redissolved in DCM and added dropwise to a cooled (0 °C) concentrated ammonia solution.

    • The reaction mixture is stirred for 15 minutes.

    • The precipitated benzothiophene-3-carboxamide is collected by filtration, washed with water, and dried.

  • Expected Yield: Approximately 85%.

Route B: Palladium-Catalyzed Cyclization and Amidation

Step 1: Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate

This procedure is based on a palladium-catalyzed oxidative cyclization-alkoxycarbonylation.[1][2][3]

  • Materials: Methyl(2-(phenylethynyl)phenyl)sulfane, palladium(II) iodide (PdI₂), potassium iodide (KI), methanol, carbon monoxide (CO), air.

  • Procedure:

    • A stainless-steel autoclave is charged with PdI₂ (5 mol%), KI (2.5 equivalents), and the substrate, methyl(2-(phenylethynyl)phenyl)sulfane, in methanol.

    • The autoclave is sealed and pressurized with CO (32 atm) and air (to a total pressure of 40 atm).

    • The mixture is stirred at 80 °C for 24 hours.

    • After cooling and depressurizing, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the methyl 2-phenylbenzo[b]thiophene-3-carboxylate.

  • Yield: 61-83%, depending on the specific substrate.[1][3]

Step 2: Synthesis of Benzothiophene-3-carboxamide from the Ester

This protocol utilizes a rapid and efficient amidation with lithium amide.[4][5]

  • Materials: Methyl 2-phenylbenzo[b]thiophene-3-carboxylate, lithium amide, 2-methyltetrahydrofuran (2-MeTHF), saturated Rochelle's salt solution.

  • Procedure:

    • Lithium amide (1.5 equivalents) is added to a stirring solution of the benzothiophene-3-carboxylate in 2-MeTHF at room temperature in the air.

    • After 20 seconds, the reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt.

    • The product is extracted with 2-MeTHF.

    • The combined organic extracts are dried over magnesium sulfate and concentrated under vacuum to yield the benzothiophene-3-carboxamide.

  • Yield: 67-84%.[4]

Concluding Remarks

Both synthetic routes offer viable pathways to benzothiophene-3-carboxamides. Route A, the carboxylic acid activation pathway, generally provides a higher overall yield and involves shorter reaction times. It utilizes classical and readily available reagents, making it a cost-effective and straightforward option. Route B, employing a palladium-catalyzed cyclization, offers a more convergent approach, constructing the core heterocycle with the desired functional group precursor in a single step. While the overall yield may be slightly lower and the initial cyclization step is longer, the subsequent amidation is remarkably fast. The choice between these routes will depend on the specific requirements of the research, including desired scale, available starting materials, and tolerance for multi-step procedures versus the use of transition metal catalysts and highly reactive organometallic reagents.

References

The Versatile Building Block: A Comparative Review of 1-Benzothiophene-3-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-Benzothiophene-3-carbonyl chloride stands as a pivotal starting material for the synthesis of a diverse array of biologically active compounds. Its reactive acyl chloride group readily undergoes nucleophilic substitution, providing a straightforward entry into amides, esters, and other derivatives. This guide offers a comparative overview of its applications, supported by experimental data, to inform the design of novel therapeutics.

1-Benzothiophene and its derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 3-substituted benzothiophene scaffold, in particular, has garnered significant attention in the quest for new therapeutic agents. This review focuses on the utility of this compound as a key intermediate in generating these valuable molecules.

Synthesis of Bioactive Amides and Esters: A Comparative Look

The primary application of this compound lies in its reaction with various nucleophiles to form amides and esters. These reactions are typically high-yielding and serve as a foundation for creating extensive compound libraries for biological screening.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents. For instance, a series of benzothiophene acrylonitrile analogs, structurally similar to the tubulin polymerization inhibitor combretastatin, have demonstrated potent cytotoxic activity against a panel of 60 human cancer cell lines.

Table 1: Anticancer Activity of Benzothiophene Acrylonitrile Analogs [1]

CompoundCell LineGI50 (nM)
5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]Leukemia (CCRF-CEM)<10.0
Colon Cancer (HCC-2998)11.5
CNS Cancer (SNB-75)10.4
Prostate Cancer (PC-3)12.1
13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]Most cell lines<10.0
Breast Cancer (T-47D)>100

Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs [1]

A solution of the appropriate benzothiophene-2-carboxaldehyde and substituted phenylacetonitrile in ethanol is treated with a catalytic amount of sodium ethoxide. The mixture is stirred at room temperature for a specified period. The resulting precipitate is then filtered, washed, and recrystallized to yield the desired acrylonitrile analog. The Z and E isomers can be separated using chromatographic techniques.

experimental_workflow start Start: Benzothiophene-2-carboxaldehyde & Phenylacetonitrile reagents Sodium Ethoxide in Ethanol start->reagents Add reaction Stir at Room Temperature reagents->reaction filtration Filter & Wash reaction->filtration crystallization Recrystallize filtration->crystallization product Final Product: Benzothiophene Acrylonitrile crystallization->product

Caption: General workflow for the synthesis of benzothiophene acrylonitrile analogs.

Furthermore, benzothiophene derivatives have been investigated as inhibitors of specific kinases involved in cancer progression. For example, novel benzothiophene derivatives have been identified as potent and narrow-spectrum inhibitors of DYRK1A and DYRK1B, kinases implicated in various cancers.[2]

Antimicrobial Applications

The benzothiophene scaffold is also a promising platform for the development of novel antimicrobial agents. Researchers have synthesized and evaluated a range of 1-benzothiophene-3-carboxamides and related structures for their activity against bacteria and fungi.

A study on tetrahydrobenzothiophene derivatives revealed compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives (MIC in µM) [3]

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Salmonella (ATCC 12022)S. aureus (ATCC 25922)
3b 1.111.000.541.11
3f 0.641.441.082.22
Ciprofloxacin 0.491.960.241.96
Gentamicin 1.252.502.505.00

Experimental Protocol: Synthesis of Tetrahydrobenzothiophene-3-carboxamides [3]

The synthesis typically involves a multi-component reaction. For instance, a cyclic ketone, an activated nitrile (like malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., morpholine) in a suitable solvent like ethanol. The resulting aminobenzothiophene can then be acylated using this compound or a related activated acid.

synthesis_pathway start Cyclic Ketone + Malononitrile + Sulfur base Base (e.g., Morpholine) in Ethanol start->base React cyclization Gewald Reaction base->cyclization intermediate 2-Aminotetrahydro- benzothiophene cyclization->intermediate acyl_chloride 1-Benzothiophene-3- carbonyl chloride intermediate->acyl_chloride React with acylation Acylation acyl_chloride->acylation product Final Product: Tetrahydrobenzothiophene- 3-carboxamide acylation->product

Caption: Synthetic pathway to tetrahydrobenzothiophene-3-carboxamides.

In another study, benzo[b]thiophene acylhydrazones were synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA). Several compounds exhibited promising activity, with MIC values in the low microgram per milliliter range.[4]

Antiviral and Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond anticancer and antimicrobial applications. Early studies have explored their antiviral activity, particularly against the influenza virus.[1] While detailed quantitative data from these older studies is limited, they provide a basis for further investigation.

More recently, benzothiophene derivatives have been patented for their ability to activate peroxisome proliferator-activated receptors (PPARs), suggesting potential applications in metabolic diseases.[5] Additionally, they have been investigated as kinase inhibitors for conditions beyond cancer, such as metabolic disorders. For instance, benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with potential for treating maple syrup urine disease.[6][7]

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its straightforward reactivity allows for the synthesis of a wide range of derivatives with significant potential in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents. The quantitative data presented in this guide highlights the potency of these compounds and underscores the importance of the benzothiophene scaffold in drug discovery. The provided experimental protocols and synthetic pathways offer a practical foundation for researchers aiming to explore the rich chemical space accessible from this key starting material. Future research will undoubtedly continue to uncover new and valuable applications for derivatives of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Benzothiophene-3-carbonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 1-Benzothiophene-3-carbonyl chloride are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a procedural, step-by-step approach to managing this compound effectively.

This compound is a corrosive and moisture-sensitive acyl chloride. Its proper disposal is critical to prevent violent reactions, personal injury, and environmental contamination. The fundamental principle of disposal involves converting the reactive acyl chloride into a less hazardous substance through a controlled neutralization process before collection by a licensed hazardous waste disposal company.

Immediate Safety Precautions

Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE). This includes:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A laboratory coat

All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.

Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent its spread.

  • Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Once absorbed, collect the material using non-sparking tools and place it in a designated, properly labeled container for hazardous waste.

  • Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: Neutralization

The recommended procedure for the disposal of this compound is a slow, controlled neutralization reaction. This process transforms the reactive acyl chloride into the less reactive salt of 1-Benzothiophene-3-carboxylic acid.

Experimental Protocol for Neutralization:
  • Preparation: Inside a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be filled to no more than 25% of its volume with a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. An ice bath should be used to maintain a low temperature and control the reaction.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. The addition should be gradual to control the exothermic reaction and the evolution of hydrogen chloride gas.

  • Reaction Completion: Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution to confirm it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste must be transferred to a properly labeled hazardous waste container.[1] This container should then be handed over to an approved waste disposal plant for final disposal.[1]

Summary of Safety and Disposal Information

AspectGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.
Handling Location Certified chemical fume hood.
Small Spill Cleanup Absorb with inert, dry material (sand, vermiculite), collect with non-sparking tools, and place in a hazardous waste container.
Large Spill Response Evacuate the area and contact the institutional EHS department.
Primary Disposal Method Controlled neutralization with a cold, basic solution (e.g., 5-10% sodium carbonate or sodium bicarbonate).
Final Disposal The neutralized waste must be collected in a labeled hazardous waste container and disposed of through an approved waste disposal plant.[1]

Disposal Workflow

cluster_prep Preparation cluster_waste Waste Generation cluster_decision Action cluster_spill Spill Response cluster_disposal Disposal Protocol cluster_final Final Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Waste 1-Benzothiophene- 3-carbonyl chloride B->C D Spill or Routine Disposal? C->D E Minor Spill: Absorb & Collect D->E Spill F Major Spill: Evacuate & Call EHS D->F Spill G Prepare Cold Basic Solution (e.g., Sodium Carbonate) D->G Routine J Collect Neutralized Waste in Labeled Container E->J H Slowly Add Waste with Stirring G->H I Ensure Complete Neutralization (Check pH) H->I I->J K Transfer to Approved Waste Disposal Plant J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Benzothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as 1-Benzothiophene-3-carbonyl chloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Profile:

PropertyValue
CAS Number 39827-12-8[1][2]
Molecular Formula C₉H₅ClOS
Appearance Not specified, handle with care
Hazards Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation, potential stench.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shieldGoggles should be indirectly vented to prevent fogging while protecting from splashes. A face shield offers an additional layer of protection for the entire face.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Inspect gloves for any signs of degradation before use. Given the corrosive nature of acid chlorides, consider double gloving. Ensure to check the breakthrough time and permeation rate of the glove material.[4]
Body Protection Acid-resistant lab coat or a chemical-resistant suitA lab coat made of appropriate resistant material should be worn and fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant suit is advised.[3][4]
Respiratory Protection Use in a well-ventilated area or with a respiratorAll handling should be done in a certified chemical fume hood.[1] If the concentration in the air may exceed exposure limits, an appropriate respirator with an acid gas cartridge is necessary.[5]
Foot Protection Closed-toe, chemical-resistant shoesShoes should be made of a material that will resist chemical penetration.

Operational Plan: Safe Handling Workflow

Following a systematic workflow is crucial to minimize risks during the handling of this compound.

prep Preparation - Verify fume hood is operational. - Assemble all necessary PPE. - Prepare all equipment and reagents. handling Handling - Dispense the chemical slowly and carefully. - Keep the container tightly closed when not in use. - Avoid inhalation of vapors and direct contact. prep->handling use In-Use - Conduct the reaction within the fume hood. - Monitor the reaction for any unexpected changes. handling->use cleanup Cleanup - Decontaminate all equipment used. - Wipe down the work area in the fume hood. use->cleanup disposal Waste Disposal - Segregate waste properly. - Dispose of in a designated, labeled container. cleanup->disposal start Exposure Occurs skin_contact Skin Contact - Immediately flush with water for 15 mins. - Remove contaminated clothing. start->skin_contact eye_contact Eye Contact - Immediately flush with water for 15 mins. - Remove contact lenses if possible. start->eye_contact inhalation Inhalation - Move to fresh air. - Provide artificial respiration if needed. start->inhalation ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. start->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.